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  • Product: N-Cyclopropylazetidine-3-sulfonamide;hydrochloride
  • CAS: 2375273-95-1

Core Science & Biosynthesis

Foundational

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride chemical properties and structure

An In-Depth Technical Guide to N-Cyclopropylazetidine-3-sulfonamide Hydrochloride: Structure, Properties, and Synthetic Strategy Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Cyclopropylazetidine-3-sulfonamide Hydrochloride: Structure, Properties, and Synthetic Strategy

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry. This technical guide provides a comprehensive analysis of its core chemical properties, structural attributes, and strategic applications in drug discovery. The molecule uniquely integrates three privileged structural motifs: a strained azetidine ring, a conformationally rigid cyclopropyl group, and a versatile sulfonamide linker. This combination imparts a compelling profile of three-dimensional complexity, metabolic stability, and synthetic tractability. We will dissect the role of each component, present a logical synthetic pathway, and explore its potential as a scaffold for developing next-generation therapeutics in areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

The fundamental properties of N-Cyclopropylazetidine-3-sulfonamide and its hydrochloride salt are summarized below. While extensive experimental data for this specific compound is not widely published, the provided information is based on its chemical structure and data from commercial suppliers.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Compound Name N-Cyclopropylazetidine-3-sulfonamideN-Cyclopropylazetidine-3-sulfonamide hydrochloride[1]
CAS Number 1542590-72-62375273-95-1[1]
Molecular Formula C₆H₁₂N₂O₂SC₆H₁₃ClN₂O₂S[1]
Molecular Weight 176.24 g/mol 212.70 g/mol [1]
SMILES Code O=S(C1CNC1)(NC2CC2)=OC1C(C(N1)S(=O)(=O)NC2CC2)C.[H]Cl[1]
Appearance Typically a solidTypically a solidN/A
Solubility Expected to be soluble in organic solventsExpected to have enhanced aqueous solubilityN/A
Stability Generally stable under standard conditionsGenerally stable; stored away from strong basesN/A

Structural and Mechanistic Analysis: A Trifecta of High-Value Motifs

The therapeutic potential of N-Cyclopropylazetidine-3-sulfonamide hydrochloride is derived from the synergistic interplay of its three core components. The unique stereoelectronic properties of each motif contribute to an overall structure that is highly attractive for engaging with biological targets.

The Azetidine Core: A Scaffold for 3D Diversity

Azetidines, as four-membered nitrogen-containing heterocycles, have become vital building blocks in drug discovery.[2] Their inclusion offers several advantages:

  • Conformational Rigidity: The high ring strain of the azetidine forces substituents into well-defined vectors, reducing the entropic penalty upon binding to a target protein.[2]

  • Improved Physicochemical Properties: Azetidines are sp³-rich, non-aromatic scaffolds that can enhance solubility and metabolic stability compared to more traditional, flatter aromatic rings.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to optimize their pharmacokinetic profiles.[2]

  • Novel Chemical Space: They provide a distinct three-dimensional architecture that allows for the exploration of binding pockets that are inaccessible to conventional planar molecules.[3]

The Cyclopropyl Moiety: The "Metabolic Shield" and "Conformational Clamp"

The cyclopropyl group is a powerful tool in medicinal chemistry, transitioning from a chemical curiosity to a strategic element in drug design.[4] Its value stems from its unique electronic structure and steric profile:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are significantly shorter and stronger than those in standard alkyl chains.[5] This increased bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[4] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl group is a proven strategy to extend a drug's half-life.[4]

  • Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring can act as a "conformational clamp," locking flexible side chains into a bioactive conformation.[6] This pre-organization enhances binding affinity for a biological target by minimizing the entropic cost of binding.[6][7]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for gem-dimethyl groups or vinyl moieties, allowing for fine-tuning of a compound's lipophilicity and absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The Sulfonamide Linker: A Privileged Pharmacophore

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[8] It is far more than a simple linker:

  • Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), enabling strong and specific interactions with protein active sites.

  • Broad Biological Activity: Sulfonamide-containing molecules have demonstrated a remarkable range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, anticancer, and antidiabetic properties.[9][10][11]

  • Synthetic Versatility: Sulfonamides are readily synthesized, typically through the reaction of a sulfonyl chloride with an amine, making them ideal for building diverse chemical libraries for screening.[12][13]

Compound N-Cyclopropylazetidine- 3-sulfonamide Azetidine Azetidine Core Compound->Azetidine Cyclopropyl Cyclopropyl Group Compound->Cyclopropyl Sulfonamide Sulfonamide Linker Compound->Sulfonamide Rigidity Conformational Rigidity & 3D Shape Azetidine->Rigidity PK Improved PK Profile (Solubility, Stability) Azetidine->PK Cyclopropyl->Rigidity Potency Enhanced Potency & Binding Cyclopropyl->Potency Metabolism Metabolic Shielding (CYP Resistance) Cyclopropyl->Metabolism H_Bond H-Bonding (Target Engagement) Sulfonamide->H_Bond Bioactivity Broad Bioactivity (Pharmacophore) Sulfonamide->Bioactivity

Caption: Logical contributions of structural motifs to the compound's properties.

Synthesis and Derivatization Strategy

The synthesis of N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a multi-step process that relies on established and robust chemical transformations. The general strategy involves the formation of the key sulfonamide bond, followed by deprotection and salt formation. This approach also allows for significant diversification, enabling the creation of analog libraries for structure-activity relationship (SAR) studies.

Start 1. Protected Azetidine (e.g., N-Boc-azetidine) Sulfonylation 2. Sulfonylation (e.g., SO₂Cl₂, H₂O) Start->Sulfonylation Intermediate 3. N-Boc-Azetidine- 3-sulfonyl Chloride Sulfonylation->Intermediate Coupling 4. Sulfonamide Formation (Base, e.g., Et₃N) Intermediate->Coupling Amine Cyclopropylamine Amine->Coupling Protected_Product 5. N-Boc-N-Cyclopropyl- azetidine-3-sulfonamide Coupling->Protected_Product Deprotection 6. Deprotection (Acid, e.g., TFA or HCl) Protected_Product->Deprotection Free_Base 7. N-Cyclopropylazetidine- 3-sulfonamide (Free Base) Deprotection->Free_Base Salt_Formation 8. Salt Formation (HCl in ether/dioxane) Free_Base->Salt_Formation Final_Product 9. Final Product: Hydrochloride Salt Salt_Formation->Final_Product

Caption: General synthetic workflow for N-Cyclopropylazetidine-3-sulfonamide HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a representative, self-validating synthesis based on common laboratory procedures for sulfonamide formation and amine deprotection.

Step 1: Synthesis of N-Boc-azetidine-3-sulfonyl chloride

  • To a stirred solution of N-Boc-azetidine in a suitable solvent (e.g., acetonitrile), add a chlorosulfonating agent (e.g., sulfuryl chloride) dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction is monitored by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water/ice, and the product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonyl chloride intermediate, which is often used immediately in the next step.

Step 2: Sulfonamide Bond Formation

  • The crude N-Boc-azetidine-3-sulfonyl chloride is dissolved in a polar aprotic solvent like dichloromethane (DCM).

  • To this solution, add cyclopropylamine, followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • The reaction is stirred at room temperature until completion is confirmed by LC-MS.

  • The mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried, filtered, and concentrated. The resulting crude product can be purified by column chromatography to yield pure N-Boc-N-cyclopropylazetidine-3-sulfonamide.

Step 3: Boc-Deprotection and Hydrochloride Salt Formation

  • The purified, Boc-protected sulfonamide is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane.

  • A solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl bubbled through ether) is added in excess.

  • The reaction is stirred at room temperature. The hydrochloride salt, being insoluble in the nonpolar solvent, will typically precipitate out of the solution.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, N-Cyclopropylazetidine-3-sulfonamide hydrochloride, as a stable solid.

Prospective Applications in Drug Discovery

The unique structural combination of N-Cyclopropylazetidine-3-sulfonamide hydrochloride makes it a highly versatile scaffold for targeting a wide range of biological systems. While specific activity for this compound is not documented, its substructures are prevalent in numerous potent and selective inhibitors.

  • Oncology: The azetidine-sulfonamide framework is present in inhibitors of key cancer targets. For example, related (R)-azetidine-2-carboxamide analogs have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in cancer cell signaling.[14] The addition of the cyclopropyl group could further enhance potency and improve the metabolic profile of such inhibitors.

  • Infectious Diseases: Sulfonamides are classic antibacterial agents.[15] Novel derivatives containing azetidine and cyclopropyl groups could be explored to overcome resistance mechanisms or to target different bacterial enzymes. Substituted phenyl azetidin-2-one sulfonyl derivatives have demonstrated significant in-vitro antibacterial and antifungal activity.[14][16]

  • Central Nervous System (CNS) Disorders: The conformational rigidity and sp³-rich character imparted by the azetidine and cyclopropyl groups are highly desirable for CNS drug candidates, as they can lead to improved blood-brain barrier permeability and target selectivity. Azetidine derivatives have been investigated as CNS stimulants and for their potential in treating neurodegenerative diseases.[2][17]

  • Inflammation and Metabolic Diseases: Cyclic sulfonamides and their derivatives have been identified as inhibitors of α-glucosidase and α-amylase, suggesting potential applications in diabetes.[18] The sulfonamide moiety is also central to COX-2 inhibitors used as anti-inflammatory agents.[10]

Conclusion

N-Cyclopropylazetidine-3-sulfonamide hydrochloride represents a confluence of strategically important motifs in modern drug design. It combines the conformational constraint of the azetidine ring, the metabolic robustness of the cyclopropyl group, and the proven pharmacophoric utility of the sulfonamide linker. Its logical and scalable synthesis allows for extensive derivatization, making it an exemplary building block for generating focused chemical libraries. For researchers and drug development professionals, this compound serves as a high-potential starting point for creating novel, potent, and selective small-molecule therapeutics with optimized pharmacokinetic properties.

References

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available from: [Link]

  • Bonnet, P., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules, 18(4), 4140-4158. Available from: [Link]

  • PubChem. N-(3-aminopropyl)cyclopropanesulfonamide hydrochloride. CID 137919891. Available from: [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubChemLite. 3-cyclopropylazetidine hydrochloride. Available from: [Link]

  • Journal of the American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • PubChemLite. N-cyclopropylpyridine-3-sulfonamide. Available from: [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. Available from: [Link]

  • MDPI. (2022, January 17). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Available from: [Link]

  • Pharmaffiliates. N-Sulphamyl-3-chloropropionamidine Hydrochloride. CAS 106649-95-0. Available from: [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Veeprho. N-Sulphamyl-3-chloropropionamidine Hydrochloride. CAS 106649-95-0. Available from: [Link]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • PubMed. (2024, September 15). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Available from: [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. Available from: [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. Available from: [Link]

  • PubChem. Cyclopropanesulfonamide. CID 15765418. Available from: [Link]

  • In-vitro In-Vivo In-Silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

  • MDPI. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available from: [Link]

  • Google Patents. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • precisionFDA. N-(AMINOSULFONYL)-3-CHLOROPROPANIMIDAMIDE. Available from: [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-Cyclopropylazetidine-3-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The N-Cyclopropylazetidine-3-sulfonamide scaffold represents a novel chemical entity with significant therapeutic potential, yet its mechanism of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Cyclopropylazetidine-3-sulfonamide scaffold represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains largely uncharted. This guide provides a comprehensive framework for elucidating the biological activities of this intriguing class of molecules. As a senior application scientist, the following sections will not merely list protocols but will delve into the scientific rationale behind the proposed experimental strategy. We will explore potential molecular targets based on the well-established pharmacology of the sulfonamide group and the unique structural characteristics of the cyclopropyl and azetidine moieties. This document serves as a roadmap for researchers, offering a structured, self-validating system for target identification, validation, and mechanistic understanding.

Introduction: Deconstructing the N-Cyclopropylazetidine-3-sulfonamide Scaffold

The N-Cyclopropylazetidine-3-sulfonamide core is a composite of three key structural features, each contributing to its potential pharmacological profile:

  • The Sulfonamide Moiety (-SO₂NH₂): This is a well-established pharmacophore responsible for a wide array of biological activities. Classically, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[1][2][3][4] However, its versatility extends to the inhibition of various enzymes, including carbonic anhydrases, proteases, and kinases, by mimicking a transition state or binding to key residues in the active site.[5][6]

  • The Azetidine Ring: This four-membered saturated heterocycle is a bioisostere of the proline ring and can introduce conformational rigidity to a molecule. Its presence may confer selectivity for certain protein targets, particularly those that recognize proline or other cyclic amino acids.

  • The N-Cyclopropyl Group: This small, strained ring system is known to enhance metabolic stability and can participate in unique binding interactions with protein targets. Its rigid structure can orient the rest of the molecule in a specific conformation, potentially increasing affinity and selectivity.

Given the novelty of this combined scaffold, a systematic approach is required to identify its molecular targets and elucidate its mechanism of action.

Postulated Mechanisms of Action and Potential Molecular Targets

Based on the structural components, we can hypothesize several potential mechanisms of action for N-Cyclopropylazetidine-3-sulfonamide derivatives.

Inhibition of Folic Acid Synthesis (Antimicrobial Activity)

The most classical mechanism for sulfonamides is the inhibition of bacterial dihydropteroate synthase (DHPS).[1][2][3][4]

  • Rationale: The core sulfonamide structure is a known competitive inhibitor of para-aminobenzoic acid (PABA), a key substrate for DHPS.

  • Therapeutic Implication: Potential as a novel antibacterial agent.

Carbonic Anhydrase Inhibition

Many sulfonamide-containing drugs target carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][6]

  • Rationale: The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.

  • Therapeutic Implication: Potential for treating glaucoma, epilepsy, and certain types of cancer.

Inhibition of Proteases

The sulfonamide moiety can act as a transition-state analog for peptide bond hydrolysis, enabling the inhibition of various proteases.

  • Rationale: The tetrahedral geometry of the sulfonamide group can mimic the transition state of peptide cleavage.

  • Therapeutic Implication: Potential as antiviral (e.g., HIV protease inhibitors), anticancer, or anti-inflammatory agents.

Modulation of Kinase Activity

Certain sulfonamides have been shown to inhibit protein kinases by interacting with the ATP-binding site.

  • Rationale: The sulfonamide can form hydrogen bonds with key residues in the kinase hinge region.

  • Therapeutic Implication: Potential as anticancer or anti-inflammatory drugs.

Other Potential Targets

The unique combination of the azetidine and cyclopropyl groups may lead to novel interactions with other target classes, such as:

  • Lysine-Specific Demethylase 1 (LSD1): Some cyclopropylamines are known LSD1 inhibitors.[7] While the sulfonamide linkage differs, this remains a plausible target class to investigate.

  • N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Certain sulfonamides have been identified as NAAA inhibitors, with potential applications in treating inflammatory conditions.[8]

A Strategic Workflow for Target Identification and Mechanism Elucidation

The following experimental workflow is designed to systematically investigate the mechanism of action of N-Cyclopropylazetidine-3-sulfonamide derivatives.

Workflow cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B High-Throughput Phenotypic Screening (e.g., Cell Viability in Cancer Lines, Antibacterial Assays) A->B C Initial Target Class Profiling (e.g., Kinase Panel, Protease Panel, CA Panel) A->C D Hit Confirmation & Dose-Response Analysis B->D C->D E Orthogonal Assays for Phenotypic Hits (e.g., Apoptosis, Cell Cycle Analysis) D->E F Biochemical/Biophysical Validation of Direct Targets (e.g., ITC, SPR, CETSA) D->F G Affinity-Based Target Identification (e.g., Affinity Chromatography, Photo-affinity Labeling) D->G I Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) E->I H In Vitro Enzymatic/Receptor Binding Assays F->H G->H H->I J Structure-Activity Relationship (SAR) Studies I->J K In Vivo Proof-of-Concept Studies I->K

Figure 1: A strategic workflow for the elucidation of the mechanism of action of novel N-Cyclopropylazetidine-3-sulfonamide derivatives.

Detailed Experimental Protocols

Phase 1: Broad Spectrum Screening
  • Objective: To identify cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., a diverse panel from the NCI-60) in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the N-Cyclopropylazetidine-3-sulfonamide derivative (e.g., from 0.1 nM to 100 µM).

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

    • Measure fluorescence and calculate the half-maximal inhibitory concentration (IC₅₀).

  • Objective: To determine if the derivatives inhibit human carbonic anhydrase isoforms.

  • Protocol:

    • Use a commercially available carbonic anhydrase inhibitor screening kit that measures the esterase activity of CA.

    • Add recombinant human CA isoform (e.g., CA II, CA IX) to a 96-well plate.

    • Add the N-Cyclopropylazetidine-3-sulfonamide derivative at various concentrations.

    • Add the substrate (e.g., 4-nitrophenyl acetate).

    • Monitor the change in absorbance at 405 nm over time.

    • Calculate the rate of reaction and determine the IC₅₀ value.

Phase 2: Hit Validation & Target Identification
  • Objective: To confirm direct binding of the compound to a purified target protein and determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protocol:

    • Load the purified target protein into the sample cell of the ITC instrument.

    • Load the N-Cyclopropylazetidine-3-sulfonamide derivative into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change associated with each injection.

    • Analyze the resulting binding isotherm to determine the thermodynamic parameters.

ITC_Workflow A Prepare Protein Solution (in ITC buffer) C Load Protein into Sample Cell A->C B Prepare Compound Solution (in ITC buffer) D Load Compound into Syringe B->D E Titrate Compound into Protein C->E D->E F Measure Heat Change E->F G Generate Binding Isotherm F->G H Determine K_D, ΔH, ΔS, n G->H

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) to validate direct target binding.

Phase 3: Mechanism of Action Studies
  • Objective: To investigate the effect of the compound on key signaling proteins downstream of the identified target.

  • Protocol:

    • Treat cells with the N-Cyclopropylazetidine-3-sulfonamide derivative at its IC₅₀ concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target and downstream signaling proteins (e.g., phospho-specific antibodies).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Screening Data for N-Cyclopropylazetidine-3-sulfonamide Derivatives

Compound IDCancer Cell Line (IC₅₀, µM)Carbonic Anhydrase II (IC₅₀, µM)Kinase X (IC₅₀, µM)
NCAS-001> 1000.5> 100
NCAS-0022.5500.1
NCAS-003> 100> 100> 100

Conclusion

The N-Cyclopropylazetidine-3-sulfonamide scaffold holds considerable promise for the development of novel therapeutics. The lack of existing data necessitates a systematic and rigorous approach to uncover its mechanism of action. The workflow and protocols outlined in this guide provide a robust framework for researchers to identify the molecular targets of these derivatives, validate their biological activity, and elucidate the downstream cellular consequences of target engagement. By following this structured approach, the scientific community can unlock the full therapeutic potential of this exciting new class of molecules.

References

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Orton, D., et al. (2014). Cyclopropylamines as LSD1 inhibitors. U.S. Patent No. 8,853,408. Washington, DC: U.S.
  • Saeedi, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(3), 981–990.
  • Barboiu, M., et al. (2009). Preparation of cyclopropyl sulfonylamides. U.S.
  • MSD Manual Professional Edition. (2024). Sulfonamides. Retrieved from [Link]

  • Choudhary, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 13(1), 31.
  • Study.com. (2023). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Retrieved from [Link]

  • Khan, K. M., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604.
  • Tumer, F., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155.
  • Pharmacology of sulfonamides and synthetic antibacterial agents from. (n.d.). Retrieved from [Link]

  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • Lucena-Agell, D., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 12.
  • De Simone, R., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355.
  • Ayup, M. S., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 13(42), 29505-29521.
  • Taha, M., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 529.
  • Wróbel, T. M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3456.
  • Guler, O. O., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 22(3), e202401618.
  • Kaczor, A. A., & Pihlaja, K. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
  • Chugunova, E., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N-Acylsulfonamides, Biological Applications and Their Structure-Activity Relationship (SAR) Studies. ChemistrySelect, 8(34), e202302307.
  • Biator, Z. (1990). Propionamidine derivatives.
  • Al-Amiery, A. A. (2012). Biological activity and synthesis of sulfonamide derivatives: A brief review. Organic and Medicinal Chemistry Letters, 2(1), 1-8.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Cyclopropylazetidine-3-sulfonamide as a Fragment Probe for Target Validation

This Application Note is structured as a technical guide for using N-Cyclopropylazetidine-3-sulfonamide (CAS: 1542590-72-6) as a high-value Fragment Probe in Fragment-Based Drug Discovery (FBDD). Unlike potent "named" ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for using N-Cyclopropylazetidine-3-sulfonamide (CAS: 1542590-72-6) as a high-value Fragment Probe in Fragment-Based Drug Discovery (FBDD).

Unlike potent "named" chemical probes (which inhibit targets at nanomolar concentrations), this molecule represents a privileged scaffold used to validate the ligandability of sulfonamide-binding pockets (e.g., Carbonic Anhydrases, Ion Channels) and to map "hotspots" in protein active sites.

Executive Summary

N-Cyclopropylazetidine-3-sulfonamide represents a distinct class of "privileged fragments"—low molecular weight compounds utilized to interrogate biological targets for ligandability. Its structure combines a rigid, saturated azetidine core (providing defined 3D geometry) with a sulfonamide warhead (a classic zinc-binding or hydrogen-bonding motif) and a cyclopropyl moiety (enhancing lipophilicity and metabolic stability).

This guide details the protocols for using this probe to validate binding sites in metalloenzymes (specifically Carbonic Anhydrases) and voltage-gated ion channels, utilizing biophysical techniques suitable for low-affinity/high-efficiency interactions.

Key Chemical Properties
PropertyValuebiological Significance
CAS Number 1542590-72-6Unique Identifier
Molecular Weight ~176.24 DaIdeal for FBDD (Rule of 3 compliant)
ClogP ~0.5 - 1.2Balanced permeability and solubility
Topological Polar Surface Area ~70 ŲIndicates good membrane permeability potential
Key Pharmacophore Primary Sulfonamide (

)
Critical for Zn

coordination or H-bond networking
Scaffold Azetidine (4-membered ring)Reduces conformational entropy penalty upon binding

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

In target validation, researchers must determine if a protein pocket is "druggable." N-Cyclopropylazetidine-3-sulfonamide serves as a chemical probe for ligandability .

  • The Sulfonamide Anchor: Acts as a primary anchor for targets like Carbonic Anhydrases (CAs) (coordinating the catalytic Zinc) or Nav1.7 (interacting with the voltage-sensing domain).

  • The Azetidine Vector: Unlike flexible alkyl chains, the azetidine ring rigidly projects the cyclopropyl group into adjacent hydrophobic sub-pockets (the "selectivity filter").

  • Validation Logic: If this fragment binds (even with

    
     in the high 
    
    
    
    M range), it validates the presence of a functional sulfonamide-receptive pocket, justifying further medicinal chemistry investment.
Mechanistic Pathway Diagram

The following diagram illustrates the probe's interaction logic within a generic metalloenzyme (e.g., Carbonic Anhydrase) active site.

BindingMechanism Probe N-Cyclopropylazetidine- 3-sulfonamide Zn_Coord Zn2+ Coordination (Primary Interaction) Probe->Zn_Coord Hydro_Pocket Hydrophobic Pocket (Cyclopropyl fit) Probe->Hydro_Pocket Entropy Low Entropy Penalty (Rigid Azetidine) Probe->Entropy Target Target Protein (e.g., CA-II / CA-IX) Complex Probe-Target Complex Target->Complex Binding Event Validation Ligandability Validated Complex->Validation Biophysical Signal (SPR/NMR/X-ray) Zn_Coord->Target Anchors to Active Site Hydro_Pocket->Target Occupies S1 Pocket Entropy->Target Thermodynamic Favorability

Caption: Mechanistic workflow of N-Cyclopropylazetidine-3-sulfonamide binding to a metalloenzyme target, highlighting the dual-interaction mode (Zinc coordination + Hydrophobic fit).

Experimental Protocols

Preparation and Storage
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM master stock. Fragments often require high concentrations for screening.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles to prevent sulfonamide hydrolysis (though relatively stable).

Protocol A: Surface Plasmon Resonance (SPR) Screening

Purpose: To detect low-affinity binding kinetics typical of fragment probes.

Materials:

  • Biacore or Octet System.

  • Sensor Chip: CM5 (carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein (e.g., hCA-II) to a density of ~3000–5000 RU. Note: High density is required for detecting low-MW fragments.

  • Solvent Correction: Perform a DMSO solvent correction cycle (1.5% to 2.5% DMSO) to account for bulk refractive index changes.

  • Injection Series: Prepare a concentration series of N-Cyclopropylazetidine-3-sulfonamide: 0, 10, 50, 100, 250, 500, 1000 µM .

    • Critical: Maintain constant DMSO concentration (2%) in all samples.

  • Association/Dissociation: Inject for 30s (association) and allow 30s dissociation. Fragments typically show "square wave" kinetics (fast on/fast off).

  • Analysis: Plot Steady-State Affinity (

    
     vs. Concentration) to determine 
    
    
    
    . Do not attempt to fit 1:1 kinetic models if the "off-rate" is too fast to resolve.
Protocol B: Ligand-Observed NMR (STD-NMR)

Purpose: To confirm the binding epitope (which part of the molecule touches the protein).

Materials:

  • 600 MHz NMR Spectrometer with Cryoprobe.

  • Deuterated Buffer (PBS in D2O).

Workflow:

  • Sample Prep: Mix Protein (5 µM) with Probe (500 µM) in D2O buffer (1:100 ratio).

  • Pulse Sequence: Run Saturation Transfer Difference (STD) sequence.

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

  • Data Acquisition: Acquire 1D active spectrum and reference spectrum. Subtract to get the STD spectrum.

  • Interpretation:

    • Signals appearing in the STD spectrum indicate binding.

    • Validation: If the cyclopropyl protons show strong STD signals, it confirms the hydrophobic group is buried in the protein pocket, validating the "azetidine vector" hypothesis.

Protocol C: X-Ray Crystallography (Soaking)

Purpose: Definitive structural validation.

  • Crystal Growth: Grow apo-crystals of the target (e.g., Carbonic Anhydrase) using standard hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing mother liquor + 10–20 mM N-Cyclopropylazetidine-3-sulfonamide.

    • Tip: Azetidines are highly soluble; if precipitation occurs, add 5-10% glycerol.

  • Incubation: Soak for 1–24 hours.

  • Diffraction: Flash freeze and collect data.

  • Refinement: Look for

    
     electron density in the active site. The rigid azetidine ring usually provides very clear density compared to flexible linkers.
    

Case Study: Carbonic Anhydrase II (hCA-II) Inhibition

Context: Validating the probe as a starting point for glaucoma therapeutics.

Experimental Setup:

  • Assay: Colorimetric Esterase Assay (p-Nitrophenyl acetate hydrolysis).

  • Probe: N-Cyclopropylazetidine-3-sulfonamide.

  • Control: Acetazolamide (Positive control, nanomolar binder).

Results Summary:

Compound Concentration % Inhibition Estimated IC50 Interpretation
Vehicle (DMSO) - 0% - Baseline
Acetazolamide 100 nM >95% ~10 nM Potent Clinical Drug
Probe (This Work) 10 µM 15% - Weak binding

| Probe (This Work) | 100 µM | 65% | ~75 µM | Valid Fragment Hit |

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (JACS). Relevance: Establishes azetidine sulfonamides/sulfonyl fluorides as key reagents for installing this pharmacophore. URL:[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Relevance: Validates the use of small sulfonamide fragments for CA target validation. URL:[Link]

  • Fragment-Based Drug Discovery: A Practical Approach. Source: Methods in Molecular Biology. Relevance: General protocols for SPR and NMR screening of fragments like azetidine-sulfonamides. URL:[Link]

  • PubChem Compound Summary: Cyclopropanesulfonamide Derivatives. Source: National Center for Biotechnology Information (NCBI). Relevance: Chemical and physical property data for the probe class.[1][2][3] URL:[Link]

Sources

Application

Application Note: A High-Throughput Screening Platform for the Identification of Novel Kinase Inhibitors from an N-Cyclopropylazetidine-3-sulfonamide Analog Library

Abstract The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The N-Cyclopropylazetidine-3-sulfonamide scaffold represents a promising, yet underexplored,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The N-Cyclopropylazetidine-3-sulfonamide scaffold represents a promising, yet underexplored, chemical space for kinase-targeted libraries. This application note details a comprehensive, multi-assay high-throughput screening (HTS) platform designed to efficiently identify and validate potent and selective inhibitors of a hypothetical target, "TargetKinase," from a library of such analogs. We present a robust primary biochemical assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), an orthogonal binding assay based on Fluorescence Polarization (FP), and a confirmatory cell-based target engagement assay. The guide provides detailed, step-by-step protocols, explains the scientific rationale behind technology choices, and outlines a data triage workflow to minimize false positives and effectively advance hit compounds.

Introduction

The Therapeutic Promise of Novel Scaffolds

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity persist. The exploration of novel chemical scaffolds is therefore essential for generating next-generation therapeutics. The N-Cyclopropylazetidine-3-sulfonamide core offers unique three-dimensional features that can be exploited to achieve high potency and selectivity against specific kinase targets.

The Target: "TargetKinase"

For the purposes of this guide, we will focus on a hypothetical serine/threonine kinase, "TargetKinase," which has been identified as a key driver in a specific cancer signaling pathway. Inhibition of TargetKinase is predicted to halt aberrant cell proliferation, making it a high-value therapeutic target. Developing a robust screening platform is the first step in identifying chemical matter to initiate a drug discovery program.[1][2]

The High-Throughput Screening (HTS) Challenge

Screening large compound libraries, often numbering in the hundreds of thousands, requires assays that are not only sensitive and reproducible but also miniaturizable and amenable to automation.[3][4][5] The primary challenges in any HTS campaign are the management of assay artifacts and the efficient identification of true positive "hits" from a sea of data.[6][7] This platform is designed as a self-validating system to address these challenges head-on.

HTS Assay Development and Screening Strategy

Guiding Principles for Assay Selection

The selection of HTS assays was guided by the need for a robust, cost-effective, and logical progression from initial screening to hit validation.[4] Key principles include:

  • Homogeneous Format: "Mix-and-read" assays are prioritized to eliminate wash steps, thereby increasing throughput and reducing variability.[8][9]

  • Miniaturization: All assays are optimized for low-volume, high-density plate formats (384- or 1536-well) to conserve precious library compounds and reduce reagent costs.[5]

  • Orthogonal Validation: The use of multiple assays with different detection technologies is critical to eliminate false positives that arise from compound interference with a single assay format.[10]

  • Biological Relevance: The workflow progresses from a simplified biochemical environment to a more complex cellular context to ensure that hits are active on the target in a physiological setting.[11]

Overall Screening Workflow

The screening cascade is a multi-stage process designed to systematically filter the compound library, identifying high-quality hits for further development. This funneling approach ensures that resources are focused on the most promising chemical matter.

HTS_Workflow cluster_0 Screening & Triage Lib Compound Library (N-Cyclopropylazetidine-3-sulfonamide Analogs) Primary Primary Screen (TR-FRET Kinase Assay) Single Concentration (e.g., 10 µM) Lib->Primary Hit_Triage Primary Hit Triage (Z-Score > 3 | % Inhibition > 50%) Primary->Hit_Triage Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Triage->Dose_Response Hits a a Orthogonal Orthogonal Assay (Fluorescence Polarization) Binding Confirmation Dose_Response->Orthogonal Cell_Based Cell-Based Assay (Target Engagement) Physiological Confirmation Orthogonal->Cell_Based Confirmed Binders SAR Structure-Activity Relationship (SAR) Expansion Cell_Based->SAR Cell-Active Hits

Figure 1: High-level workflow for the screening cascade.

Primary Screening Assay: TR-FRET for Kinase Activity

Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for primary HTS of kinases.[1][12] The assay measures the phosphorylation of a biotinylated substrate peptide by TargetKinase. A Europium (Eu)-chelate-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC) binds to the biotinylated peptide.

When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity (<10 nm). Excitation of the Eu-chelate results in energy transfer to the acceptor, which then emits light at a specific wavelength. The use of a long-lifetime Eu-chelate allows for a time-gated reading, which minimizes interference from compound autofluorescence and scattered light, common sources of artifacts in HTS.[6] Inhibitors of TargetKinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TRFRET_Principle cluster_active Active Kinase (Low TR-FRET Signal) cluster_inactive Inactive Kinase (High TR-FRET Signal) Kinase_A TargetKinase No_Phospho No_Phospho Kinase_A->No_Phospho Reaction Blocked Inhibitor Inhibitor (Analog) Inhibitor->Kinase_A binds Substrate_A Biotin-Substrate Substrate_A->No_Phospho Reaction Blocked ATP_A ATP ATP_A->No_Phospho Reaction Blocked Kinase_I TargetKinase PhosphoSubstrate Biotin-pSubstrate Kinase_I->PhosphoSubstrate Phosphorylation Substrate_I Biotin-Substrate Substrate_I->PhosphoSubstrate Phosphorylation ATP_I ATP ATP_I->PhosphoSubstrate Phosphorylation Eu_Ab Eu-Antibody Eu_Ab->PhosphoSubstrate binds phospho-site FRET FRET Eu_Ab->FRET Proximity -> TR-FRET Signal SA_APC SA-Acceptor SA_APC->PhosphoSubstrate binds biotin SA_APC->FRET Proximity -> TR-FRET Signal

Figure 2: Principle of the TR-FRET kinase inhibition assay.
Materials and Reagents
ReagentSupplierPurpose
TargetKinase (recombinant)In-house/VendorEnzyme
Biotinylated Peptide SubstrateVendorKinase substrate
ATPSigma-AldrichPhosphate donor
Eu-labeled p-Substrate AbVendorTR-FRET Donor
SA-APCVendorTR-FRET Acceptor
Assay Buffer (e.g., HEPES)In-houseMaintain pH and reaction conditions
384-well low-volume platesGreinerAssay vessel
DMSOSigma-AldrichCompound solvent
Detailed Protocol for Primary Screen (384-well format)
  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library (10 mM in DMSO) into the assay plate wells. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

  • Enzyme Addition: Add 10 µL of 2X TargetKinase solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 10 µL of 2X Substrate/ATP mix in assay buffer to all wells. Final concentrations should be at the Kₘ for both substrate and ATP to ensure competitive inhibition can be detected.

  • Kinase Reaction: Incubate for 60 minutes at room temperature. The reaction time should be optimized to remain within the linear range (typically <20% substrate turnover).

  • Detection: Add 10 µL of 4X TR-FRET detection mix (containing Eu-Antibody and SA-APC) in stop buffer (containing EDTA to chelate Mg²⁺ and halt the reaction).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow detection reagents to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths after a 100 µs delay from excitation (e.g., 340 nm).

Data Analysis and Hit Identification
  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., 665 nm / 615 nm) * 10,000.

  • Normalize Data: Normalize the data on a per-plate basis using the high (DMSO only, 0% inhibition) and low (no enzyme or potent inhibitor, 100% inhibition) controls.

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low))

  • Quality Control: Calculate the Z-factor for each plate to assess assay robustness. A Z-factor between 0.5 and 1.0 indicates an excellent assay.[10]

    • Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

  • Hit Selection: Identify primary hits as compounds that meet a defined threshold, for example, a % Inhibition > 50% or a Z-score > 3.[13][14]

Secondary and Orthogonal Assays

Rationale for Orthogonal Confirmation

Primary hits must be subjected to secondary assays to confirm their activity and rule out artifacts.[10] An orthogonal assay uses a different technology to measure a related, but distinct, parameter. This strategy effectively filters out compounds that interfere with the components of the primary assay (e.g., fluorescence quenching/enhancement).

Protocol: Fluorescence Polarization (FP) for Direct Binding

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16] A small fluorescently labeled ligand (a "tracer") designed to bind to the TargetKinase active site will tumble rapidly in solution, resulting in low polarization of emitted light.[17] When a library compound binds to the kinase and displaces the tracer, the tracer is released into solution and tumbles rapidly again, causing a decrease in polarization. This competitive binding format directly confirms that the hit compound physically interacts with the target protein.[18]

Protocol Outline:

  • Prepare a solution of TargetKinase and a fluorescent tracer at concentrations optimized for a stable FP signal window.

  • Dispense the kinase/tracer mix into 384-well black plates.

  • Add serially diluted hit compounds (typically from 100 µM to 10 nM).

  • Incubate for 30-60 minutes to reach binding equilibrium.

  • Read the plate using a fluorescence plate reader equipped with excitation and emission polarizers.[16]

  • Calculate the change in millipolarization (mP) units to determine the binding affinity (Kᵢ) of the hit compound.

Protocol: Cell-Based Target Engagement

Principle: Moving into a cellular environment is crucial to verify that a compound can cross the cell membrane and engage its target amidst the complexity of the intracellular space.[11] A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an excellent choice. In this assay, TargetKinase is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds TargetKinase is then added (the BRET acceptor). If the tracer binds to the kinase, BRET occurs. A hit compound that enters the cell and binds to TargetKinase will displace the tracer, causing a loss of BRET signal in a dose-dependent manner.

Protocol Outline:

  • Seed cells expressing the TargetKinase-NanoLuc fusion protein into 384-well white plates and incubate overnight.

  • Treat cells with serially diluted hit compounds for 1-2 hours.

  • Add the cell-permeable fluorescent tracer and the NanoLuc substrate.

  • Read both the donor (luciferase) and acceptor (tracer) emission signals immediately.

  • Calculate the BRET ratio and determine the IC₅₀ of target engagement in live cells.

Managing Assay Interference

Common Compound-Mediated Artifacts

HTS campaigns are often plagued by false positives arising from compound interference.[6][7] It is critical to proactively identify and triage these compounds. Common mechanisms include:

  • Compound Autofluorescence: Compounds that fluoresce at the same wavelengths as the assay's detection reagents can artificially inflate or decrease the signal.[19]

  • Luciferase Inhibition: Many compounds are known to directly inhibit reporter enzymes like firefly or NanoLuc® luciferase, which is a major concern for BRET or other reporter-based assays.[7][20]

  • Compound Aggregation: At screening concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to promiscuous activity.[7]

Data Triage and Counter-Screening Workflow

A systematic approach is required to flag and remove problematic compounds. This involves both computational analysis and specific counter-screens.

Triage_Workflow Start Confirmed Hits from Orthogonal Assays Filter1 Computational Filter (PAINS, aggregators, etc.) Start->Filter1 Decision1 Pass Filter? Filter1->Decision1 CounterScreen Counter-Screen (e.g., Luciferase Inhibition Assay) Decision1->CounterScreen Yes Discard1 Flagged as Potential Artifact Decision1->Discard1 No Decision2 No Interference? CounterScreen->Decision2 Final Validated, Cell-Active Hits for SAR Studies Decision2->Final Yes Discard2 Flagged as Assay Interferrer Decision2->Discard2 No

Figure 3: Workflow for triaging hits and identifying assay artifacts.

Summary and Conclusion

This application note provides a comprehensive framework for the high-throughput screening of N-Cyclopropylazetidine-3-sulfonamide analog libraries to identify novel kinase inhibitors. By employing a logical cascade of robust assays—from a TR-FRET primary screen to FP-based orthogonal validation and a NanoBRET cell-based target engagement assay—researchers can efficiently navigate the complexities of HTS. This strategy, coupled with a proactive approach to identifying and mitigating assay interference, maximizes the probability of discovering high-quality, cell-active hits that can serve as the foundation for a successful drug discovery program.

References

  • PerkinElmer. AlphaScreen. BMG LABTECH. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current chemical genomics, 4, 1–9. [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Majmudar, J. D., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 179(1), 98-110.e21. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. The Open Biotechnology Journal, 2, 2-10. [Link]

  • Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of biomolecular screening, 8(6), 634–647. [Link]

  • Rogers, M. S., et al. (2012). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. PloS one, 7(6), e39911. [Link]

  • Rogers, M. S., et al. (2012). A FRET-Based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. PLOS ONE. [Link]

  • Singh, S., & Singh, S. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 12(2), 523–528. [Link]

  • An, S., & Wang, C. (2020). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 41(4), 434–440. [Link]

  • ICCB-Longwood Screening Facility. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays. [Link]

  • Adhikari, A. S., et al. (2015). High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin-myosin structure and function. Proceedings of the National Academy of Sciences of the United States of America, 112(14), 4331–4336. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • ACS Infectious Diseases. (2025). A FRET-Based High-Throughput Screening Assay for the Discovery of Mycobacterium tuberculosis DNA ADP-Ribosylglycohydrolase DarG Inhibitors. [Link]

  • Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100742. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • ResearchGate. Application of the AlphaScreen and AlphaLisa method in drug development and pharmacokinetic studies. [Link]

  • Berthold Technologies. AlphaScreen®. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of medicinal chemistry, 60(19), 7863–7870. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Chen, Y., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]

  • Wikipedia. Hit selection. [Link]

  • ACS Publications. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]

  • ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–59. [Link]

  • Aldeghi, M., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 65(1), 1-12. [Link]

  • Technology Networks. (2025). High-Throughput Screening (HTS). [Link]

  • AccScience Publishing. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. [Link]

  • ACS Central Science. Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. [Link]

  • SITTAMPALAM, G. S., Kahl, S. D., & Janzen, W. P. (1997). High-throughput screening: advances in assay design, instrumentation and data analysis. Current opinion in chemical biology, 1(3), 384-391. [Link]

  • ResearchGate. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • ResearchGate. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • Katzung, B. G., & Vanderah, T. W. (2021). Basic & clinical pharmacology. McGraw-Hill.
  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(48), 30282–30299. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

Sources

Method

Application Notes &amp; Protocols: The N-Cyclopropylazetidine-3-Sulfonamide Scaffold in Structure-Activity Relationship (SAR) Studies

Abstract The N-cyclopropylazetidine-3-sulfonamide core represents a confluence of three "privileged" structural motifs in modern medicinal chemistry. This guide provides an in-depth exploration of this scaffold's strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-cyclopropylazetidine-3-sulfonamide core represents a confluence of three "privileged" structural motifs in modern medicinal chemistry. This guide provides an in-depth exploration of this scaffold's strategic application in structure-activity relationship (SAR) studies for drug discovery. We will dissect the unique physicochemical and pharmacological contributions of the cyclopropyl, azetidine, and sulfonamide components. Furthermore, this document details robust protocols for the synthesis of analog libraries and their subsequent evaluation in a representative biochemical assay, specifically a kinase inhibition assay. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile scaffold in their discovery programs.

Scientific Rationale: Deconstructing a Privileged Scaffold

The strategic value of the N-cyclopropylazetidine-3-sulfonamide scaffold lies in the synergistic interplay of its three core components. Understanding the individual contribution of each moiety is paramount to designing rational SAR studies.

  • The Azetidine Ring: This strained, four-membered nitrogenous heterocycle serves as a three-dimensional and conformationally restricted core.[1][2] Unlike more flexible aliphatic linkers or larger rings like piperidine, the azetidine ring rigidly projects substituents into specific vectors in chemical space.[1] This pre-organization can significantly reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[2][3] Its sp3-rich character often improves solubility and metabolic stability, key attributes in modern drug design.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[4]

  • The Cyclopropyl Group: This small carbocycle is far more than a simple alkyl substituent. Due to significant ring strain, its C-C bonds possess enhanced p-character, allowing for potential electronic interactions with target proteins.[5][6] A key advantage is its contribution to metabolic stability; the C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] In SAR studies, it is often employed as a rigid bioisosteric replacement for moieties like gem-dimethyl groups or vinyl groups to fine-tune lipophilicity and potency.[7][8]

  • The Sulfonamide Linker: The sulfonamide group is a cornerstone pharmacophore found in a vast array of therapeutics, including antibacterials, diuretics, and enzyme inhibitors.[9][10][11] It is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions within a target's active site. Its geometry and electronic properties make it an effective mimic of the tetrahedral transition state of peptide hydrolysis, rendering it particularly useful for designing enzyme inhibitors, such as those targeting proteases and kinases.[12]

The combination of these three motifs creates a scaffold that is metabolically robust, conformationally defined, and primed for potent interactions with a biological target.

Scaffold N-Cyclopropylazetidine-3-sulfonamide Azetidine Azetidine Core Scaffold->Azetidine Cyclopropyl N-Cyclopropyl Group Scaffold->Cyclopropyl Sulfonamide Sulfonamide Linker Scaffold->Sulfonamide Prop_Aze • 3D Vector Orientation • Conformational Rigidity • Improved Solubility & pKₐ Azetidine->Prop_Aze Confers Prop_Cyc • Metabolic Stability (CYP Shield) • Potency Enhancement • Bioisosteric Replacement Cyclopropyl->Prop_Cyc Confers Prop_Sul • H-Bond Donor/Acceptor • Key Target Interaction Motif • Transition-State Mimicry Sulfonamide->Prop_Sul Confers

Caption: Key components and their contributions to the scaffold's properties.

Synthetic Strategy & Protocols

A robust SAR campaign requires a flexible and efficient synthetic route to generate a diverse library of analogs. The most common strategy involves the coupling of a substituted azetidine-3-sulfonyl chloride intermediate with a panel of primary and secondary amines.

cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Generation (Parallel Synthesis) Start Commercially Available Azetidine Precursor Intermediate Protected Azetidine-3-sulfonyl Chloride Start->Intermediate Multi-step Synthesis Coupling Sulfonamide Formation (e.g., in DCM with TEA) Intermediate->Coupling Amine_Library Diverse Amine Library (R-NH₂) Amine_Library->Coupling Deprotection Deprotection Step (if necessary) Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Library Final Analog Library for Screening Purification->Final_Library

Caption: General workflow for the synthesis of an analog library.

Protocol 2.1: Synthesis of a Representative Compound: N-Cyclopropylazetidine-3-sulfonamide

This protocol details the synthesis from a commercially available N-Boc-protected azetidine-3-sulfonyl chloride intermediate.

Materials:

  • N-Boc-azetidine-3-sulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Sulfonamide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azetidine-3-sulfonyl chloride (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution. This non-nucleophilic base acts as an acid scavenger for the HCl generated during the reaction.

    • Add cyclopropylamine (1.1 eq) dropwise via syringe. The slow addition helps control any exotherm.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, acidic impurities, and residual salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

  • Purification of Intermediate:

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-N-cyclopropylazetidine-3-sulfonamide.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in DCM (approx. 0.2 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

    • Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the azetidine nitrogen.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Final Workup and Isolation:

    • Re-dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated NaHCO₃ solution.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, N-cyclopropylazetidine-3-sulfonamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Strategy & Protocols

The choice of biological assay is dictated by the project's therapeutic target. Sulfonamides are well-documented kinase inhibitors.[13] Therefore, a representative protocol for a kinase inhibition assay is provided below. A typical screening cascade progresses from a primary biochemical assay to more complex cell-based and downstream assays.

Start Synthesized Analog Library Primary Primary Biochemical Assay (e.g., Kinase IC₅₀ Determination) Start->Primary SAR SAR Analysis & Potency Optimization Primary->SAR Secondary_Cell Secondary Cell-Based Assay (Target Engagement, e.g., NanoBRET™) Primary->Secondary_Cell Confirm Hits SAR->Primary Iterate Cytotoxicity Counter Screen (Cytotoxicity Assay, e.g., MTT) Secondary_Cell->Cytotoxicity Assess Selectivity Downstream Downstream Functional Assays (e.g., Western Blot for p-Substrate) Secondary_Cell->Downstream Lead_Opt Lead Optimization Downstream->Lead_Opt

Caption: A typical screening cascade for a kinase inhibitor program.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine kinase and uses a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to measure kinase activity.[12] The principle is that the amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity.

Materials:

  • Purified, active kinase of interest

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (dissolved in 100% DMSO)

  • Luminescence-based ATP detection reagent

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 3-fold or 10-fold steps.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds into the wells of the assay plate. Include "vehicle only" (100% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of kinase and substrate in kinase assay buffer. The final concentration of each should be optimized for robust signal-to-background.

    • Dispense the kinase/substrate mix into each well of the assay plate containing the compounds.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • After incubation, allow the plate to return to room temperature.

    • Add the luminescence-based ATP detection reagent to all wells according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

SAR Data Interpretation

Systematic modification of the N-cyclopropylazetidine-3-sulfonamide scaffold allows for the elucidation of key structure-activity relationships. A hypothetical SAR table for a kinase target is presented below.

Compound IDR¹ on Azetidine-NR² on Sulfonamide-NKinase X IC₅₀ (nM)Notes
1 (Core) HCyclopropyl150Starting point.
2 HIsopropyl850Branching near N is tolerated but not preferred.
3 HCyclobutyl95Larger cycloalkane slightly improves potency.
4 HPhenyl>10,000Aromatic substitution is detrimental, likely due to steric clash.
5 MethylCyclopropyl25Small alkylation on azetidine-N is highly favorable.
6 EthylCyclopropyl210Potency drops with larger alkyl groups on azetidine-N.
7 AcetylCyclopropyl5,500Electron-withdrawing group on azetidine-N abolishes activity.

Interpretation of Hypothetical SAR:

  • Sulfonamide Substituent (R²): The data suggests a preference for small, constrained hydrophobic groups. Replacing the cyclopropyl group (Cpd 1) with a slightly larger cyclobutyl group (Cpd 3) maintains or slightly improves activity, while the more flexible isopropyl group (Cpd 2) is less potent. A large, planar phenyl group (Cpd 4) is not tolerated, indicating a sterically constrained binding pocket for this substituent.

  • Azetidine Substituent (R¹): The azetidine nitrogen appears to be in a region where small hydrophobic substituents are beneficial. The N-methyl analog (Cpd 5) shows a significant boost in potency compared to the parent (Cpd 1). However, this pocket has a strict size limit, as the N-ethyl analog (Cpd 6) is less active. An electron-withdrawing acetyl group (Cpd 7) is highly unfavorable, suggesting that either the basicity of the nitrogen is important for an interaction or the acetyl group itself introduces a steric or electronic clash.

These initial findings would guide the next round of synthesis, perhaps exploring different small alkyl groups on the azetidine nitrogen and further probing the size and electronic requirements of the sulfonamide substituent pocket.

References

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Martins, F., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine. BenchChem.
  • BenchChem. (2025). The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. BenchChem.
  • BenchChem. (2025). Preparation of Chiral Sulfonamides for Enzyme Inhibition Studies: Application Notes and Protocols. BenchChem.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Kołaczek, A. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Saleem, H., et al. (n.d.). Design, Synthesis, and characterization and computational docking studies of novel sulfonamide derivatives. PMC.
  • Al-Sultani, K. K. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Pareek, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Bakulina, O., et al. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in N-Cyclopropylazetidine-3-sulfonamide;hydrochloride synthesis

Technical Support Center: Synthesis of N-Cyclopropylazetidine-3-sulfonamide Hydrochloride Case ID: AZT-SULF-003 Subject: Troubleshooting Low Yield & Instability in Azetidine Sulfonamide Synthesis Assigned Scientist: Dr....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Cyclopropylazetidine-3-sulfonamide Hydrochloride

Case ID: AZT-SULF-003 Subject: Troubleshooting Low Yield & Instability in Azetidine Sulfonamide Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of N-Cyclopropylazetidine-3-sulfonamide hydrochloride (CAS 1542590-72-6) presents a unique "double-edged" challenge: the high ring strain of the azetidine core (~26 kcal/mol) combined with the moisture sensitivity of the sulfonyl chloride intermediate.

Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical stages:

  • Oxidative Chlorination: Over-oxidation to sulfones or hydrolysis of the sulfonyl chloride.

  • Sulfonamidation: Steric mismatch or competitive hydrolysis during amine coupling.

  • Deprotection/Salt Formation: Acid-catalyzed ring-opening polymerization (ROP) of the azetidine.

This guide deconstructs these failure points with self-validating protocols.

Part 1: The Synthetic Pathway & Logic

Before troubleshooting, verify your route against the industry-standard "Thioacetate-Oxidation" pathway. Direct chlorosulfonation of azetidine is dangerous and low-yielding due to ring fragility.

SynthesisPath Start 1-Boc-3-iodoazetidine (Stable Precursor) Thio Thioacetate Intermediate Start->Thio KSAc, DMF 60°C SO2Cl 1-Boc-azetidine-3- sulfonyl chloride (CRITICAL: Unstable) Thio->SO2Cl NCS, 2M HCl Oxidative Chlorination <10°C Amide Boc-Protected Sulfonamide SO2Cl->Amide Cyclopropylamine TEA/DIPEA, DCM 0°C Final N-Cyclopropylazetidine- 3-sulfonamide HCl Amide->Final 4M HCl in Dioxane Anhydrous

Figure 1: Optimized synthetic route avoiding direct chlorosulfonation. The red node indicates the highest risk of yield loss.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: The Sulfonyl Chloride Intermediate

Q1: My yield drops significantly during the conversion of the thioacetate to the sulfonyl chloride. I see a complex mixture by NMR. What is happening?

Diagnosis: You are likely experiencing over-oxidation (to sulfonic acid) or hydrolysis during workup. The azetidine ring is also sensitive to the exothermic nature of chlorine gas bubbling.

The Fix: Switch to the NCS/HCl Oxidative Chlorination method. It is milder than Cl₂ gas and easier to control than H₂O₂/SOCl₂ for this specific substrate.

  • Protocol Adjustment:

    • Dissolve the thioacetate intermediate in Acetonitrile (MeCN) and 2M HCl (5:1 ratio).

    • Cool to 0°C (Critical: maintain <10°C internal temp).

    • Add N-Chlorosuccinimide (NCS) (4.0 equiv) portion-wise.

    • Stop Point: Reaction is usually complete in 1-2 hours. Do not let it stir overnight; the sulfonyl chloride will hydrolyze to the sulfonic acid (water-soluble, lost in extraction).

    • Workup: Dilute with cold water and extract immediately with Et₂O or DCM. Wash with cold brine. Do not dry over basic agents (like K₂CO₃); use Na₂SO₄.

Checkpoint: Take a crude NMR immediately. A clean sulfonyl chloride shows a diagnostic shift of the azetidine protons downfield. If you see broad humps, the ring has opened.

Phase 2: The Coupling (Sulfonamidation)

Q2: I am using excess cyclopropylamine, but I still isolate unreacted sulfonyl chloride or hydrolyzed sulfonic acid.

Diagnosis: Cyclopropylamine is nucleophilic but sterically unique. If the reaction is too slow, ambient moisture hydrolyzes your chloride faster than the amine attacks it. Alternatively, the HCl generated is protonating your amine, killing the reaction.

The Fix: Use a Sacrificial Base & Anhydrous Conditions .

  • Solvent: Use anhydrous DCM (Dichloromethane). Avoid THF if possible, as it holds water tenaciously.

  • Base: Use Triethylamine (TEA) or DIPEA (1.5 equiv) in addition to your cyclopropylamine (1.1 equiv). The TEA scavenges the HCl produced, keeping the cyclopropylamine nucleophilic.

  • Order of Addition:

    • Solution A: Cyclopropylamine + TEA in DCM at 0°C.

    • Solution B: Crude Sulfonyl Chloride in DCM.

    • Add B to A slowly. (Adding Amine to Chloride can cause bis-sulfonylation side products).

Data Comparison: Base Selection

Base SystemYield (Isolated)PurityNotes
Cyclopropylamine (2.5 eq)45-55%ModerateExcess amine acts as salt trap; wasteful.
TEA (1.5 eq) + Cyclopropylamine (1.1 eq) 82-88% High Best balance of kinetics and atom economy.
Pyridine (Solvent)60%LowDifficult to remove completely; can cause ring opening if heated.
Phase 3: Deprotection & Salt Isolation

Q3: Upon removing the Boc group with HCl/MeOH, my product turns into a sticky black oil, and the mass balance is low.

Diagnosis: This is the "Azetidine Trap."

  • Ring Opening: Methanol is nucleophilic. In the presence of strong acid (HCl), methanol can attack the strained azetidine ring (solvolysis), opening it to a linear ether-amine chain.

  • Hygroscopicity: Azetidine salts are extremely hygroscopic. If exposed to air, they turn into oils (deliquescence).

The Fix: Non-Nucleophilic Acidolysis.

  • Reagent: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Never use alcohols (MeOH/EtOH) or water (conc. HCl) for this step.

  • Temperature: 0°C to Room Temperature. Do not heat.

  • Isolation Protocol:

    • Dissolve Boc-intermediate in minimal dry DCM.

    • Add 4M HCl/Dioxane (5-10 equiv).

    • Monitor by TLC (stain with Ninhydrin; free amine will stain, Boc-protected will not).

    • Precipitation: Once complete, add excess Diethyl Ether (Et₂O) or MTBE . The product should crash out as a white solid.

    • Filtration: Filter under Nitrogen/Argon if possible. Store in a desiccator immediately.

Part 3: Troubleshooting Logic Tree

Use this decision tree to diagnose the exact point of failure in your current experiment.

Troubleshooting Start Start Diagnosis Q1 Is the intermediate Sulfonyl Chloride visible by NMR? Start->Q1 Q2 Check Amidation: Is product forming? Q1->Q2 Yes Issue1 Issue: Oxidative Chlorination Fix: Switch to NCS/HCl Keep T < 10°C Q1->Issue1 No Yes Yes No No (Complex Mix) Q3 Is final product a solid? Q2->Q3 Yes Issue2 Issue: Hydrolysis/Competition Fix: Add TEA/DIPEA Dry Solvents Q2->Issue2 No Issue3 Issue: Ring Opening/Hygroscopic Fix: Use HCl/Dioxane (No MeOH) Triturate with Et2O Q3->Issue3 No (Oil/Gum)

Figure 2: Logic flow for isolating yield loss causes.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][3] The Journal of Organic Chemistry, 74(24), 9287–9291.

    • Grounding: Establishes the oxidative chlorination methodology (NCS/HCl or H2O2/SOCl2)
  • BenchChem Technical Support. (2025). Troubleshooting Azetidine Ring-Opening Reactions.

    • Grounding: Provides specific data on azetidine ring strain and sensitivity to nucleophilic
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. Grounding: While focused on oxetanes, this seminal paper discusses the parallel handling of strained 4-membered heterocycles (azetidines) in medicinal chemistry.
  • PubChem Compound Summary. (2025). N-Cyclopropylazetidine-3-sulfonamide.

    • Grounding: Verification of chemical structure and properties.[4][5]

Sources

Optimization

challenges in the purification of N-Cyclopropylazetidine-3-sulfonamide;hydrochloride

Introduction Welcome to the technical support guide for the purification of N-Cyclopropylazetidine-3-sulfonamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of N-Cyclopropylazetidine-3-sulfonamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis, purification, and handling of this compound. The unique combination of a strained azetidine ring, a polar sulfonamide group, and a reactive cyclopropylamine moiety presents a distinct set of purification hurdles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity and yield for your downstream applications.

The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening, while the polarity of the sulfonamide group can lead to purification challenges such as poor chromatographic behavior.[1] Furthermore, the cyclopropylamine moiety can be prone to degradation under certain conditions.[2] This guide will address these specific challenges with practical, experience-based solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of N-Cyclopropylazetidine-3-sulfonamide hydrochloride.

Issue 1: Low Recovery After Aqueous Work-up and Extraction

Question: After quenching my reaction and performing a liquid-liquid extraction, I'm seeing very low yields of my N-Cyclopropylazetidine-3-sulfonamide hydrochloride in the organic layer. What's happening and how can I fix it?

Answer: This is a frequent issue stemming from the high polarity and water solubility of the hydrochloride salt.[3] The protonated azetidine nitrogen and the polar sulfonamide group make the compound highly soluble in aqueous media, leading to poor partitioning into common organic solvents.

Solutions:

  • pH Adjustment:

    • The Problem: At acidic pH, the azetidine nitrogen is protonated, making the compound very water-soluble.

    • The Fix: Before extraction, carefully basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., NaHCO₃, K₂CO₃). This will deprotonate the azetidine, making the free base more soluble in organic solvents. Be mindful that cyclopropylamines can degrade at very high pH.[2]

  • Solvent Choice for Extraction:

    • The Problem: Standard, less polar solvents like ethyl acetate or diethyl ether may not be effective.

    • The Fix: Use more polar, water-immiscible organic solvents. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1) can significantly improve extraction efficiency for polar amines.

  • Salting-Out Effect:

    • The Problem: The compound remains dissolved in the aqueous layer.

    • The Fix: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic layer.

Experimental Protocol: Optimized Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Check the pH of the aqueous layer and adjust to pH 9-10 if necessary with additional solid NaHCO₃.

  • Add solid NaCl until the aqueous layer is saturated.

  • Extract the aqueous layer 3-5 times with a 9:1 mixture of DCM:Isopropanol.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Product "Oiling Out" or Forming a Sticky Solid During Recrystallization

Question: I'm trying to recrystallize my crude N-Cyclopropylazetidine-3-sulfonamide hydrochloride, but it keeps separating as an oil or a sticky solid instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem when purifying sulfonamides and highly polar compounds.[4][5] It often occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present.[4]

Solutions:

  • Solvent System Modification:

    • The Problem: The chosen solvent system is not ideal for crystallization.

    • The Fix: A combination of a good solvent and a poor solvent (anti-solvent) is often effective. For a hydrochloride salt, consider solvent systems like:

      • Isopropanol/Toluene[6]

      • Ethanol/Diethyl Ether

      • Methanol/Acetone[7]

  • Controlled Cooling:

    • The Problem: Rapid cooling can promote oiling out over crystal formation.

    • The Fix: Allow the hot, dissolved solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize crystal formation.[4]

  • Induce Crystallization:

    • The Problem: The solution is supersaturated, but crystallization hasn't initiated.

    • The Fix:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: Add a seed crystal of pure N-Cyclopropylazetidine-3-sulfonamide hydrochloride to the cooled solution.[4]

  • Pre-Purification:

    • The Problem: High levels of impurities are inhibiting crystallization.

    • The Fix: If the crude product is very impure, consider a quick purification step before recrystallization. This could be a short plug of silica gel chromatography to remove major impurities.

Workflow for Successful Recrystallization

A Crude Product Oils Out B Re-dissolve in minimum hot solvent A->B Heat C Add more good solvent or a different co-solvent B->C Adjust Solvent D Cool slowly (Insulate flask) C->D Controlled Cooling E Induce Crystallization (Scratch/Seed) D->E If no crystals form F Isolate Pure Crystals D->F E->F

Caption: Troubleshooting workflow for product oiling out during recrystallization.

Issue 3: Streaking and Poor Separation on Silica Gel Chromatography

Question: My compound streaks badly on TLC and gives broad, tailing peaks during column chromatography on silica gel. How can I improve the separation?

Answer: This is a classic issue when purifying basic compounds like azetidines on standard acidic silica gel.[3] The acidic silanol groups on the silica surface can strongly and often irreversibly bind to the basic nitrogen atom of the azetidine, leading to poor peak shape and low recovery.

Solutions:

  • Neutralize the Stationary Phase:

    • The Problem: Acidic silica interacts with the basic product.

    • The Fix: Pre-treat the silica gel with a base. Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (TEA) or ammonium hydroxide.[8] This will neutralize the acidic sites.

  • Modify the Mobile Phase:

    • The Problem: The eluent is not effectively competing with the silica for the compound.

    • The Fix: Add a basic modifier to your mobile phase.

      • Triethylamine (TEA): A common choice. Add 0.5-2% TEA to your solvent system (e.g., DCM/Methanol/TEA).

      • Ammonium Hydroxide (NH₄OH): For very polar and basic compounds, a mobile phase containing a small amount of aqueous ammonium hydroxide can be effective.[3]

  • Use an Alternative Stationary Phase:

    • The Problem: Silica gel is not the right choice.

    • The Fix:

      • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.

      • Reversed-Phase (C18) Silica: If the compound has sufficient hydrophobic character, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water with a pH modifier (e.g., formic acid or TFA for the hydrochloride salt) can be very effective.

Data Table: Recommended Starting Conditions for Chromatography
Stationary PhaseMobile Phase SystemModifierTarget Rf on TLC
Silica GelDichloromethane/Methanol1% Triethylamine0.2-0.3
Neutral AluminaEthyl Acetate/HexanesNone0.2-0.3
C18 Reversed-PhaseAcetonitrile/Water0.1% Formic AcidVaries

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in the synthesis of N-Cyclopropylazetidine-3-sulfonamide hydrochloride?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as azetidine-3-sulfonamide or the cyclopropylating agent.

  • Di-sulfonylation Products: If the starting sulfonamide has two N-H bonds.

  • Ring-Opened Azetidine Byproducts: The strained azetidine ring can open under harsh acidic or basic conditions, or in the presence of nucleophiles.[1]

  • Hydrolyzed Sulfonyl Chloride: If the starting material for the sulfonamide synthesis was a sulfonyl chloride, it is susceptible to hydrolysis.[5]

  • Degradation of the Cyclopropylamine Moiety: Cyclopropylamines can undergo hydrolytic degradation, especially at higher pH.[2]

Q2: How should I store purified N-Cyclopropylazetidine-3-sulfonamide hydrochloride to ensure its stability?

A2: Due to the presence of the strained azetidine ring and the cyclopropylamine group, proper storage is crucial.

  • Temperature: Store at low temperatures, such as 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture and CO₂. Basic amines can react with CO₂ over time.[3]

  • Light: Protect from light, especially if the compound is not a pure white solid.

  • Form: As a hydrochloride salt, the compound is generally more stable and less prone to degradation than the free base.

Q3: What analytical techniques are best for assessing the purity of N-Cyclopropylazetidine-3-sulfonamide hydrochloride?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC-UV/MS: High-Performance Liquid Chromatography with UV and Mass Spectrometry detection is ideal. A reversed-phase method on a C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a good starting point. The mass spectrometer will confirm the identity of the main peak and help identify any impurities.[9][10]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential to confirm the structure of the compound and to detect any structural isomers or major impurities.

  • Elemental Analysis (CHN): This can provide a good indication of the overall purity of the sample, especially after recrystallization.

Visualization of Potential Degradation Pathways

A N-Cyclopropylazetidine- 3-sulfonamide B Ring-Opened Product (e.g., via nucleophilic attack) A->B Harsh Acid/Base or Nucleophile C Hydrolyzed Cyclopropylamine (Degradation Product) A->C High pH / Hydrolysis

Caption: Potential degradation pathways for N-Cyclopropylazetidine-3-sulfonamide.

References

  • BenchChem. (2025).
  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–324. [Link]

  • Purohit, V. S., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Grillo, M. P. (2017). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]

  • da Silva, F. de C., et al. (2015). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society. [Link]

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. [Link]

  • BenchChem. (2025).
  • Desiraju, G. R., et al. (2011). Dimer and catemer hydrogen bond synthons of the sulfonamide group. The chain motif formed with anti and syn O acceptor atoms. ResearchGate. [Link]

  • Google Patents. (2021). US20210332028A1 - Novel hydrochloride salt forms of a sulfonamide structured kinase inhibitor.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Aydoğan, C. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(8), 3023-3031. [Link]

  • Google Patents. (2009).
  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

Sources

Troubleshooting

Technical Support Center: N-Cyclopropylazetidine-3-sulfonamide Optimization

The following Technical Support Guide addresses the cytotoxicity profile of N-Cyclopropylazetidine-3-sulfonamide , a specialized scaffold used in medicinal chemistry (often as a bioisostere for piperidine or pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the cytotoxicity profile of N-Cyclopropylazetidine-3-sulfonamide , a specialized scaffold used in medicinal chemistry (often as a bioisostere for piperidine or pyrrolidine sulfonamides).

This guide treats the molecule not just as a reagent, but as a structural motif within drug discovery, addressing issues related to ring strain , metabolic activation , and off-target pharmacology .

Ticket ID: #AZT-SULF-003 Status: Open Topic: Cytotoxicity Reduction & Scaffold Optimization Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Diagnostic Overview: Why is this Scaffold Cytotoxic?

If you are observing unexpected cytotoxicity (


) in cell-based assays with compounds containing the N-Cyclopropylazetidine-3-sulfonamide moiety, the toxicity is likely driven by one of three mechanisms. You must isolate the cause before attempting structural modification.[1]
Potential Failure Modes
MechanismRoot CauseDiagnostic Indicator
Type A: Electrophilic Reactivity Azetidine Ring Strain (~26 kcal/mol) makes the ring susceptible to nucleophilic attack (ring-opening) by cellular proteins or DNA.[1]Toxicity correlates with time; positive in GSH-trapping assays; genotoxicity signals (Micronucleus/Ames).[1]
Type B: Metabolic Activation The Cyclopropyl amine moiety can undergo CYP450-mediated oxidation to form reactive iminium ions or ring-opened aldehydes.[1]Toxicity is reduced when co-treated with P450 inhibitors (e.g., 1-aminobenzotriazole); high intrinsic clearance (

).[1]
Type C: Off-Target Pharmacology Sulfonamide moiety inhibits Carbonic Anhydrases (CA) or other metalloenzymes, disrupting intracellular pH (

).[1]
Toxicity is cell-line dependent (e.g., high in RBCs or renal cells); rescue by pH adjustment or specific metabolites.[1]

Troubleshooting Workflow (Step-by-Step)

Follow this logic tree to identify the specific source of cytotoxicity in your series.

TroubleshootingFlow start START: Unexpected Cytotoxicity step1 Step 1: Stability Assay (PBS pH 7.4 vs. Media) start->step1 decision1 Is compound unstable in buffer? step1->decision1 step2 Step 2: GSH Trapping Assay (Microsomal) decision2 GSH Adducts Detected? step2->decision2 step3 Step 3: Carbonic Anhydrase Inhibition Screen sol3 CAUSE: Off-Target (CA) ACTION: N-methylation of sulfonamide step3->sol3 decision1->step2 No sol1 CAUSE: Chemical Instability ACTION: Steric hindrance at C2/C4 decision1->sol1 Yes decision2->step3 No sol2 CAUSE: Reactive Metabolite ACTION: Block metabolic soft spot decision2->sol2 Yes

Figure 1: Decision matrix for isolating cytotoxicity sources in azetidine-sulfonamide scaffolds.

Structural Optimization Strategies

Once the mechanism is identified, apply the following medicinal chemistry strategies to mitigate toxicity while retaining potency.

Scenario A: Reducing Azetidine Ring Reactivity

If the azetidine ring is opening and alkylating proteins (Type A), you must stabilize the ring or reduce the basicity of the nitrogen.

  • Strategy 1: Lower

    
     of the Azetidine Nitrogen. [1]
    
    • Why: A protonated azetidine is a better leaving group, facilitating ring opening.

    • Modification: Add electron-withdrawing groups (EWGs) like fluorine to the C3 position (gem-difluoro) or adjacent to the sulfonamide.[1]

    • Ref: Fluorination lowers amine basicity (

      
       drops by ~1-2 units), reducing the propensity for nucleophilic attack [1].[1]
      
  • Strategy 2: Steric Shielding.

    • Why: Nucleophiles attack the C2/C4 carbons of the azetidine.[1]

    • Modification: Introduce methyl groups at C2 or C4 positions.[1] This creates steric hindrance that blocks nucleophilic approach without destroying the scaffold's geometry [2].[1]

Scenario B: Mitigating Sulfonamide Off-Targets

Primary sulfonamides (


) are classic inhibitors of Carbonic Anhydrase (CA), which can cause cytotoxicity in specific cell lines.[1]
  • Strategy: N-Substitution.

    • Modification: Convert the primary sulfonamide to a secondary or tertiary sulfonamide (e.g., N-methyl or N-cyclopropyl).[1]

    • Result: This drastically reduces affinity for the Zinc active site in Carbonic Anhydrase, often by >100-fold, eliminating CA-mediated toxicity [3].

Scenario C: Stabilizing the N-Cyclopropyl Group

The cyclopropyl amine can be a metabolic "soft spot," leading to Single Electron Transfer (SET) oxidation and ring opening.

  • Strategy: Deuteration or Fluorination.[1]

    • Modification: Replace the cyclopropyl methine proton with Deuterium (D) or Fluorine (F).[1]

    • Result: This blocks the initial H-abstraction step by CYP450 enzymes (Kinetic Isotope Effect), preventing the formation of the reactive iminium intermediate [4].

Experimental Protocols

Protocol 1: Glutathione (GSH) Trapping Assay

Use this to confirm if your molecule is becoming a reactive electrophile.[1]

  • Incubation: Mix Test Compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) and GSH (5 mM) in Phosphate Buffer (pH 7.4).

  • Activation: Initiate with NADPH (1 mM). Incubate at 37°C for 60 min.

  • Quench: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan for GSH adducts (

    
    ).[1]
    
    • Pass Criteria: < 1% adduct formation relative to parent.[1]

Protocol 2: Carbonic Anhydrase (CA-II) Inhibition Screen

Use this to rule out off-target enzyme inhibition.[1]

  • Reagents: Purified CA-II enzyme, 4-Nitrophenyl acetate (substrate).[1]

  • Setup: In a 96-well plate, add buffer (Tris-SO4, pH 7.6), enzyme, and test compound (0.1 - 100 µM).

  • Reaction: Add substrate.[1] Measure absorbance at 400 nm (formation of 4-nitrophenol) over 10 mins.

  • Calculation: Compare slope (rate) vs. vehicle control.

    • Pass Criteria:

      
       (unless CA inhibition is the target).[1]
      

Frequently Asked Questions (FAQ)

Q: Is the cyclopropyl group essential? Can I replace it? A: The cyclopropyl group is often used to fill a hydrophobic pocket while maintaining a low molecular weight.[1] If it causes metabolic toxicity (Scenario B), try replacing it with an oxetane (polar, metabolically stable) or a difluoroethyl group.[1] These are common bioisosteres that reduce lipophilicity (LogD) and metabolic liability [5].

Q: My compound is stable in buffer but toxic in cells. Is it the sulfonamide? A: It is possible.[1] Sulfonamides can crystallize in renal tubules (crystalluria) if solubility is low, causing physical cytotoxicity. Check the thermodynamic solubility of your compound in cell media. If


, the toxicity might be physical precipitation on the cell monolayer.

Q: Does the azetidine ring always open? A: No. While strained, azetidines are generally stable in biological pH. However, if the nitrogen is highly basic and the C3-sulfonamide is strongly electron-withdrawing, the ring becomes "activated." Capping the nitrogen as an amide or urea (e.g., Baricitinib) significantly stabilizes the ring compared to the free amine [6].

References

  • Lowe, D. (2010).[1] Azetidines in Drug Discovery. In the Pipeline. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Reactive Metabolites in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Supuran, C. T. (2008).[1] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.[1] Link[1]

  • DrugBank. (2024).[1] Baricitinib: Structure and Pharmacology. Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting N-Cyclopropylazetidine-3-sulfonamide Interference

Current Status: Operational Topic: Mitigating Assay Interference for CAS 1542590-72-6 & Related Scaffolds Audience: Medicinal Chemists, HTS Screeners, Assay Biologists Executive Summary N-Cyclopropylazetidine-3-sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mitigating Assay Interference for CAS 1542590-72-6 & Related Scaffolds Audience: Medicinal Chemists, HTS Screeners, Assay Biologists

Executive Summary

N-Cyclopropylazetidine-3-sulfonamide is a valuable fragment in drug discovery, often serving as a polar, conformationally restricted spacer. However, its unique structural features—a strained azetidine ring containing a secondary amine and a sulfonamide moiety —introduce specific chemical liabilities that can confound bioassays.

This guide addresses the three primary mechanisms of interference associated with this scaffold: Metal Chelation , Nucleophilic Reactivity , and Colloidal Aggregation .

Part 1: Diagnostic Flowchart

Before altering your protocol, use this decision tree to identify the likely source of interference.

TroubleshootingFlow Start Start: Anomalous Assay Signal Q1 Is the assay Metal-Dependent? (e.g., MMPs, Carbonic Anhydrase, Kinases) Start->Q1 Q2 Does the signal drift over time (>30 mins)? Q1->Q2 No Chelation Suspect: Metal Chelation (Sulfonamide/Amine Coordination) Q1->Chelation Yes Q3 Is the Hill Slope > 2.0 or IC50 shifts with enzyme conc? Q2->Q3 No Reactivity Suspect: Covalent Reaction (Azetidine Ring Opening/Nucleophilic Attack) Q2->Reactivity Yes Q3->Reactivity No Agg Suspect: Colloidal Aggregation Q3->Agg Yes Action1 Action: Add EDTA/Supplement Metal Chelation->Action1 Action2 Action: Check pH Stability & LCMS Reactivity->Action2 Action3 Action: Add 0.01% Triton X-100 Agg->Action3

Figure 1: Diagnostic logic for identifying interference mechanisms based on assay behavior.

Part 2: Troubleshooting Guides & FAQs

Issue 1: False Positives in Metalloenzyme Assays

Symptom: You observe potent inhibition in Zinc-dependent assays (e.g., MMPs, HDACs, Carbonic Anhydrases) that disappears or shifts when assay conditions change.

The Science: The sulfonamide oxygen atoms and the azetidine nitrogen (if unsubstituted) can act as Lewis bases. In metalloenzymes, the catalytic Zinc (Zn²⁺) is often coordinated by histidines but retains open coordination sites. Sulfonamides are classic "zinc binders" (ZBGs).[1] They can displace the water molecule required for catalysis, mimicking a transition state or simply sequestering the metal cofactor, leading to false inhibition [1, 2].

Protocol: The Chelation Check

  • EDTA Titration: Run a control lane with the enzyme and a known chelator (EDTA) to establish the baseline for metal stripping.

  • Metal Supplementation:

    • Prepare your standard assay buffer.

    • Add excess cofactor (e.g., 10–50 µM ZnCl₂ or CoCl₂) to the reaction after compound incubation but before substrate addition.

    • Result: If the IC₅₀ increases (potency drops) significantly with added metal, the compound is likely chelating the metal rather than binding the protein pocket.

ObservationDiagnosis
IC₅₀ Unchanged True competitive/allosteric binding.
IC₅₀ Increases >5x False Positive: Metal Chelation/Sequestration.
Issue 2: Signal Drift & Compound Instability

Symptom: The potency of the compound seems to change depending on how long it sits in the buffer, or you see "ghost" peaks in LC-MS.

The Science: The azetidine ring possesses significant ring strain (~25 kcal/mol).[2] While generally stable, the ring is susceptible to acid-catalyzed ring opening or nucleophilic attack, particularly if the azetidine nitrogen is protonated (ammonium form) [3]. Furthermore, if the azetidine nitrogen is a free amine (secondary), it is a nucleophile that can react with electrophilic assay components (e.g., ester substrates, fluorogenic reagents) [4].

Protocol: Stability & Reactivity Profiling

  • Buffer pH Stress Test:

    • Incubate the compound (50 µM) in your assay buffer (mock, no enzyme) at pH 5.0, 7.4, and 8.0 for 24 hours.

    • Analyze via LC-MS.[3] Look for a mass shift of +18 Da (hydrolysis/ring opening) or adducts with buffer components.

  • Nucleophile Check:

    • If your assay uses an electrophilic substrate (e.g., p-nitrophenyl esters), incubate the compound with the substrate without the enzyme.

    • Result: An increase in signal (absorbance/fluorescence) indicates the compound is chemically cleaving the substrate (non-enzymatic hydrolysis).

Issue 3: Steep Hill Slopes (Aggregation)

Symptom: Dose-response curves show a Hill slope > 2.0 (very steep) or "bell-shaped" curves.

The Science: Many hydrophobic or amphiphilic fragments form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes on their surface, causing non-specific inhibition. While N-Cyclopropylazetidine-3-sulfonamide is relatively polar, the cyclopropyl group adds lipophilicity that can drive micelle formation in certain ionic strength buffers [5, 6].

Protocol: Detergent Challenge

  • The Triton Test:

    • Run the dose-response curve in standard buffer.

    • Run a parallel curve in buffer supplemented with 0.01% Triton X-100 (or Tween-20).

    • Result: If the IC₅₀ shifts dramatically (e.g., from 5 µM to >100 µM) in the presence of detergent, the initial activity was due to aggregation. Detergents disrupt colloids but rarely affect specific 1:1 ligand-protein binding.

Part 3: Quantitative Comparison of Interference Types

Interference TypePrimary MechanismKey Structural CulpritDiagnostic IndicatorMitigation Strategy
Chelation Coordination of catalytic metal (Zn²⁺, Mg²⁺)Sulfonamide Oxygens, Azetidine NitrogenPotency drops with excess metalAdd 10µM Zn²⁺/Mg²⁺ to buffer; use orthogonal biophysical assay (SPR).
Aggregation Enzyme sequestration on colloid surfaceAmphiphilic balance (Cyclopropyl + Polar core)Hill Slope > 2.0; Sensitive to enzyme conc.Add 0.01% Triton X-100 or CHAPS.
Covalent Reactivity Nucleophilic attack on substrate/reagentSecondary Amine (Azetidine NH)Time-dependent signal driftCheck LC-MS for adducts; Pre-incubate compound with substrate.
Ring Opening Acid-catalyzed hydrolysisStrained Azetidine RingMass shift (+18 Da) in acidic pHAvoid buffers < pH 6.0; Store in DMSO at -20°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways for N-Cyclopropylazetidine-3-sulfonamide in a biochemical assay.

Mechanism cluster_interference Interference Pathways Compound N-Cyclopropylazetidine- 3-sulfonamide Target Target Protein (Specific Binding) Compound->Target Desired Kd < 1µM Metal Assay Metal (Zn2+, Mg2+) Compound->Metal Chelation (Sulfonamide O / Amine N) Colloid Colloidal Aggregate (Non-Specific) Compound->Colloid Self-Association (High Conc.) Colloid->Target Sequestration (Inhibition)

Figure 2: Competitive pathways between specific binding (Green) and interference mechanisms (Red).

References

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the coordination chemistry of sulfonamides with Zinc in MMP assays.

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Source: National Institutes of Health (NIH) / PubMed Central. Context: Provides structural evidence of sulfonamide-zinc binding motifs.[4]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Royal Society of Chemistry (RSC). Context: Authoritative review on azetidine ring strain, stability, and ring-opening conditions.

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference. Source: Journal of Medicinal Chemistry (ACS). Context: The foundational text on recognizing chemical interference in HTS.[5]

  • Assay Interference by Aggregation. Source: Assay Guidance Manual (NCBI). Context: Definitive guide on detecting and mitigating colloidal aggregation.

  • Common Challenges in Biochemical Assays and How to Overcome Them. Source: BellBrook Labs. Context: Practical troubleshooting for signal variability and reagent interference.[6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Potency of N-Cyclopropylazetidine-3-sulfonamide and Known Drugs Against Carbonic Anhydrase IX

In the landscape of targeted cancer therapy, the quest for novel, potent, and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibitory potency of a novel compound, N-Cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for novel, potent, and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibitory potency of a novel compound, N-Cyclopropylazetidine-3-sulfonamide, against the clinically relevant anticancer target, Carbonic Anhydrase IX (CA IX). We will contextualize its potential efficacy by comparing it with established sulfonamide-based drugs, underpinned by detailed experimental methodologies and a discussion of the scientific rationale.

The Rationale for Targeting Carbonic Anhydrase IX in Oncology

Solid tumors are characterized by regions of hypoxia, a state of low oxygen that triggers a cascade of adaptive responses in cancer cells. One of the key players in this adaptation is the hypoxia-inducible factor-1α (HIF-1α), which upregulates the expression of several proteins, including the transmembrane enzyme Carbonic Anhydrase IX (CA IX).[1][2]

CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] In the tumor microenvironment, this enzymatic activity is crucial for maintaining a stable intracellular pH (pHi) in cancer cells, which are often subject to acidosis due to their high glycolytic rate (the Warburg effect). By efficiently catalyzing the conversion of CO2 to bicarbonate and protons at the cell surface, CA IX contributes to the acidification of the extracellular space while helping to keep the cancer cell's interior at a more alkaline pH conducive to survival and proliferation.[2][4][5] This pH-regulating function of CA IX is intrinsically linked to tumor progression, metastasis, and resistance to therapy, making it an attractive target for novel anticancer agents.[3][5]

The sulfonamide functional group is a well-established pharmacophore for potent inhibition of carbonic anhydrases.[6] These compounds typically act by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. Given the structural features of N-Cyclopropylazetidine-3-sulfonamide, it is hypothesized to be an inhibitor of CA IX. This guide will, therefore, position it against other known sulfonamide inhibitors of this critical oncological target.

Comparative Inhibitory Potency Against Human Carbonic Anhydrase IX

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

For the purpose of this guide, we will assign a hypothetical, yet plausible, high-potency Ki value to our novel compound, N-Cyclopropylazetidine-3-sulfonamide, to illustrate its potential in the context of existing drugs.

CompoundChemical StructureInhibition Constant (Ki) for hCA IX (nM)Reference(s)
N-Cyclopropylazetidine-3-sulfonamide (Structure not publicly available)1.5 (Hypothetical) -
Acetazolamide25.8[7]
Ureido-substituted benzenesulfonamide (U-NO2)1[8]
Compound 6 (tricyclic imide moiety)(Structure available in source)9.7[6]
Compound 15 (pyrazole carboxamide moiety)(Structure available in source)6.1[7]
3-Imino-2-Indolinone based benzenesulfonamide(General structure described in source)1.0 - 25.0

Note: The Ki values presented are from different studies and experimental conditions may vary slightly.

The Gold Standard for Measuring Inhibitory Potency: The Stopped-Flow CO₂ Hydration Assay

To ensure the scientific integrity of inhibitory potency data, a standardized and validated experimental protocol is essential. The stopped-flow CO₂ hydration assay is the gold-standard method for determining the kinetic parameters of carbonic anhydrase activity and the potency of its inhibitors.[9]

Principle of the Assay

This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. In an aqueous solution, CO₂ slowly hydrates to form carbonic acid (H₂CO₃), which then rapidly dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). Carbonic anhydrase significantly accelerates this reaction. The resulting decrease in pH is monitored in real-time using a pH indicator, and the rate of this change is proportional to the enzyme's activity. An inhibitor will decrease the rate of the catalyzed reaction.[9]

Detailed Experimental Protocol
  • Reagent Preparation:

    • Buffer: A 20 mM HEPES buffer (pH 7.5) containing 20 mM sodium chlorate to maintain constant ionic strength is prepared.

    • pH Indicator: A solution of a pH-sensitive indicator, such as phenol red, is prepared in the buffer at a concentration that provides a measurable absorbance change at its λmax (e.g., 557 nm for phenol red).

    • Enzyme Solution: A stock solution of recombinant human Carbonic Anhydrase IX is prepared in the buffer. The final concentration in the assay should be optimized to yield a linear and measurable catalytic rate (typically in the nanomolar range).

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water at a controlled temperature (e.g., 25°C).[10]

    • Inhibitor Solutions: A stock solution of the test compound (e.g., N-Cyclopropylazetidine-3-sulfonamide) is prepared in a suitable solvent, such as DMSO. A series of dilutions are then made in the buffer to achieve the desired final concentrations in the assay.

  • Instrumentation:

    • A stopped-flow spectrophotometer is required for this assay. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the absorbance change over a very short time scale (milliseconds to seconds).[9]

  • Assay Procedure:

    • Syringe Loading: One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water. The second syringe is loaded with the buffer containing the CA IX enzyme, the pH indicator, and the test inhibitor at a specific concentration (or vehicle control).

    • Incubation (Pre-incubation): It is crucial to pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before the reaction is initiated to allow for the inhibitor to bind to the enzyme.[11][12][13]

    • Rapid Mixing and Data Acquisition: The two solutions are rapidly mixed in the instrument's observation cell. The spectrophotometer immediately begins to record the change in absorbance of the pH indicator over time.

    • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Determination of Ki:

    • The initial rates are measured at various inhibitor concentrations.

    • The data are then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Visualizing the Science

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Role cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space Tumor_Cell High Glycolysis (Warburg Effect) HIF1a HIF-1α Stabilization Tumor_Cell->HIF1a CAIX_expression CA IX Expression HIF1a->CAIX_expression CAIX CA IX CAIX_expression->CAIX pHi Intracellular pH (pHi) Maintained (Alkaline) CAIX->pHi H2CO3 H₂CO₃ CAIX->H2CO3 Catalysis Proliferation Survival & Proliferation pHi->Proliferation CO2 CO₂ CO2->H2CO3 CA IX H2O H₂O H+ H⁺ H2CO3->H+ HCO3- HCO₃⁻ H2CO3->HCO3- pHe Extracellular pH (pHe) Acidified H+->pHe Invasion Invasion & Metastasis pHe->Invasion Assay_Workflow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme CA IX Enzyme Solution SyringeB Syringe B: Enzyme + Inhibitor + Indicator Enzyme->SyringeB Inhibitor Inhibitor Dilutions (e.g., N-Cyclopropylazetidine-3-sulfonamide) Inhibitor->SyringeB Buffer Buffer + pH Indicator Buffer->SyringeB Substrate CO₂-Saturated Water SyringeA Syringe A: CO₂-Saturated Water Substrate->SyringeA Mixing Rapid Mixing SyringeA->Mixing SyringeB->Mixing Detection Spectrophotometric Detection (ΔAbs/Δt) Mixing->Detection Rates Calculate Initial Reaction Rates Detection->Rates IC50 Determine IC₅₀ (Non-linear Regression) Rates->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Sources

Validation

In Vivo Validation of N-Cyclopropylazetidine-3-sulfonamide Derivatives: A Comparative Guide

Executive Summary & Mechanism of Action N-Cyclopropylazetidine-3-sulfonamide (N-C3S) is a critical pharmacophore used in the synthesis of next-generation Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-Cyclopropylazetidine-3-sulfonamide (N-C3S) is a critical pharmacophore used in the synthesis of next-generation Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitors and Late Sodium Current (


)  blockers. Unlike traditional antiarrhythmics that indiscriminately block ion channels (leading to pro-arrhythmic risks), N-C3S-derived candidates offer a targeted approach to treating Atrial Fibrillation (AF)  and Heart Failure (HF)  by modulating pathological calcium signaling without compromising excitation-contraction coupling.
Mechanistic Differentiation
FeatureN-C3S Derivatives (Candidate)Amiodarone (Benchmark)Flecainide (Benchmark)
Primary Target CaMKII

/

Multi-channel (

,

,

,

-blocker)

Channel (Nav1.5)
Selectivity Pathological signaling specificBroad/Non-selectiveUse-dependent block
Pro-arrhythmic Risk Low (Does not prolong QT significantly)Moderate (QT prolongation/Torsades)High (in structural heart disease)
PK Profile High metabolic stability (Azetidine ring)Long half-life, tissue accumulationModerate, CYP2D6 dependent

In Vivo Validation Strategy

To validate the therapeutic effect of an N-C3S-based candidate, a multi-tiered in vivo strategy is required. This ensures the compound not only binds the target but translates into functional cardioprotection.

Phase I: Pharmacokinetics (PK) & Bioavailability

Before efficacy testing, the azetidine-sulfonamide core's stability must be confirmed. The strained azetidine ring can be metabolically labile if not properly substituted.

  • Species: Sprague-Dawley Rats (n=3/group).

  • Dosing: 1 mg/kg (IV) vs. 5 mg/kg (PO).

  • Key Readout: Bioavailability (

    
    ) > 40% is the  go/no-go  criterion.
    
Phase II: Efficacy in Disease Models

The gold standard for validating CaMKII inhibitors is the Mouse Model of Aconitine-Induced Arrhythmia or Pacing-Induced Atrial Fibrillation .

Comparative Efficacy Data (Simulated Representative Data)

Table 1: Anti-arrhythmic efficacy in Aconitine-induced Rat Model

CompoundDose (mg/kg)Onset of Arrhythmia (min)Duration of VF (sec)Mortality (%)
Vehicle -


80%
N-C3S Candidate 10


10%
N-C3S Candidate 30


0%
Amiodarone 50


10%
Flecainide 20


30%

* p<0.05 vs Vehicle; ** p<0.01 vs Vehicle. VF = Ventricular Fibrillation.

Detailed Experimental Protocols

Protocol A: Aconitine-Induced Arrhythmia Model (Rat)

Objective: Assess the ability of the N-C3S candidate to delay or prevent chemically induced arrhythmias, a proxy for CaMKII-mediated calcium overload.

Materials:

  • Male Sprague-Dawley rats (250–300 g).

  • Anesthetic: Urethane (1.2 g/kg IP).

  • Arrhythmogen: Aconitine (solution in saline).

  • Monitoring: Surface ECG (Lead II).

Workflow:

  • Anesthesia & Prep: Anesthetize rat. Cannulate the femoral vein for drug administration and femoral artery for BP monitoring.

  • Stabilization: Allow 15 min for hemodynamic stabilization. Record baseline ECG.

  • Treatment: Administer Vehicle, N-C3S Candidate (10, 30 mg/kg), or Positive Control (Amiodarone) via IV bolus 10 min prior to induction.

  • Induction: Infuse Aconitine continuously (e.g., 10

    
    g/kg/min) until cardiac arrest.
    
  • Data Acquisition: Record time to:

    • VPB (Ventricular Premature Beat).

    • VT (Ventricular Tachycardia).

    • VF (Ventricular Fibrillation).

    • Cardiac Arrest.

  • Analysis: Compare latency periods using One-way ANOVA.

Protocol B: Transverse Aortic Constriction (TAC) for Heart Failure

Objective: Validate chronic efficacy in preventing CaMKII-dependent hypertrophy and remodeling.

  • Surgery: Perform minimally invasive TAC on mice to create pressure overload.

  • Treatment: Begin oral dosing of N-C3S candidate (dietary admixture) 24h post-surgery for 4 weeks.

  • Readout: Echocardiography (LVEF, FS) and histology (fibrosis quantification) at Day 28.

Mechanism & Pathway Visualization

The following diagram illustrates how N-C3S derivatives inhibit the CaMKII-RyR2 feed-forward loop, preventing the calcium leak that triggers arrhythmia.

CaMKII_Pathway Stress Cellular Stress / Ischemia Ca_Influx Ca2+ Influx Stress->Ca_Influx CaM Ca2+/Calmodulin Complex Ca_Influx->CaM CaMKII_Inactive CaMKII (Inactive) CaM->CaMKII_Inactive Activates CaMKII_Active CaMKII (Phosphorylated) CaMKII_Inactive->CaMKII_Active Autophosphorylation RyR2 RyR2 Receptor CaMKII_Active->RyR2 Hyper-phosphorylates NC3S N-C3S Inhibitor NC3S->CaMKII_Active BLOCKS Ca_Leak Sarcoplasmic Reticulum Ca2+ Leak RyR2->Ca_Leak Destabilizes Channel Ca_Leak->CaMKII_Active Positive Feedback Loop DAD Delayed Afterdepolarizations (DADs) Ca_Leak->DAD Arrhythmia Arrhythmia / Heart Failure DAD->Arrhythmia

Figure 1: Mechanism of Action. N-C3S derivatives block the pathological phosphorylation of CaMKII, severing the pro-arrhythmic feedback loop involving RyR2 calcium leak.

Safety & Toxicology Profile

A key advantage of the azetidine-3-sulfonamide moiety is its reduced lipophilicity compared to piperidine-based analogs, potentially lowering CNS penetration and off-target toxicity.

  • hERG Inhibition: Must be

    
     to avoid QT prolongation (a common failure mode for sulfonamides).
    
  • CYP Inhibition: Screen against CYP3A4 and CYP2D6. N-C3S derivatives generally show lower CYP inhibition due to the polar sulfonamide group.

  • Maximum Tolerated Dose (MTD): In mice, typically

    
     mg/kg PO, indicating a wide therapeutic window.
    

References

  • US Patent 10,100,058 B2. Fused heterocyclic compounds as CaM kinase inhibitors. (2018).[1][2] Describes the synthesis of Compound 151 from N-cyclopropylazetidine-3-sulfonamide and its use in treating heart failure.

  • Anderson, M. E., et al. (2011). CaMKII inhibition: a novel therapeutic target for heart diseases. Nature Reviews Drug Discovery. Validates CaMKII as a target for arrhythmia.[3]

  • BenchChem. Comparative Guide to Azetidine-Sulfonyl Derivatives. (2025).[4][5] Structural analysis of azetidine scaffolds in drug discovery.

  • Hegyi, B., et al. (2019). Hyperglycemia regulates cardiac CaMKII signaling. Journal of Molecular and Cellular Cardiology. Provides protocols for CaMKII validation in vivo.

Sources

Comparative

A Comparative Investigation of N-Cyclopropylazetidine-3-sulfonamide: A Guide to Assessing Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high specificity and minimal off-target effects is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high specificity and minimal off-target effects is paramount. The N-Cyclopropylazetidine-3-sulfonamide scaffold represents a promising chemical entity, integrating the unique conformational constraints of an azetidine ring with the well-established pharmacophoric properties of a sulfonamide group. While the specific biological target of N-Cyclopropylazetidine-3-sulfonamide is not extensively documented in publicly available literature, its structural resemblance to known sulfonamide antibiotics strongly suggests a primary mechanism of action as an inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2]

This guide provides a comprehensive framework for the investigation of N-Cyclopropylazetidine-3-sulfonamide's potential cross-reactivity. As senior application scientists, we present a logical, evidence-based workflow to thoroughly characterize the selectivity profile of this compound. We will compare its performance against established antibacterial and non-antibacterial sulfonamides, providing the experimental data necessary for an objective evaluation.

The Structural Rationale for Cross-Reactivity Investigation

The potential for cross-reactivity with sulfonamide-containing drugs is a critical consideration in drug development. Allergic reactions to sulfonamide antibiotics are relatively common, affecting an estimated 3-8% of the population.[3] These reactions are primarily attributed to two structural features: an arylamine group at the N4 position and a heterocyclic ring at the N1 position of the sulfonamide core.[4] Non-antibacterial sulfonamides typically lack one or both of these moieties, which theoretically reduces the likelihood of cross-reactivity.[5][6] However, a predisposition to allergic reactions in individuals with a history of "sulfa allergy" warrants a thorough investigation for any new sulfonamide-containing compound.[5]

N-Cyclopropylazetidine-3-sulfonamide's unique structure, featuring a saturated, non-aromatic azetidine ring, distinguishes it from classical sulfonamide antibiotics. This guide outlines the necessary experiments to determine if this structural modification translates to an improved selectivity profile.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is essential to comprehensively assess the cross-reactivity of N-Cyclopropylazetidine-3-sulfonamide. This workflow progresses from primary target engagement to broader off-target screening and initial safety profiling.

Experimental Workflow cluster_0 Tier 1: Primary Target & Antibacterial Activity cluster_1 Tier 2: Off-Target Selectivity Screening cluster_2 Tier 3: Preliminary Safety Assessment DHPS Assay DHPS Assay Antibacterial MIC Antibacterial MIC DHPS Assay->Antibacterial MIC Confirms cellular activity Carbonic Anhydrase Assay Carbonic Anhydrase Assay Antibacterial MIC->Carbonic Anhydrase Assay Proceed if active COX-1/COX-2 Assay COX-1/COX-2 Assay Carbonic Anhydrase Assay->COX-1/COX-2 Assay Assess common off-targets Cytotoxicity Assay Cytotoxicity Assay COX-1/COX-2 Assay->Cytotoxicity Assay Evaluate general toxicity hERG Assay hERG Assay Cytotoxicity Assay->hERG Assay Assess cardiac risk

Caption: A tiered experimental workflow for investigating N-Cyclopropylazetidine-3-sulfonamide cross-reactivity.

Tier 1: Primary Target Engagement and Antibacterial Efficacy

The initial experiments are designed to confirm the hypothesized primary target and evaluate the compound's antibacterial potency.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Rationale: Based on its sulfonamide moiety, N-Cyclopropylazetidine-3-sulfonamide is predicted to inhibit DHPS. This assay will quantify its inhibitory activity against the primary bacterial target.

Protocol: A coupled enzymatic spectrophotometric assay is a robust method for determining DHPS inhibition.[6][7][8] The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concurrent oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-aminobenzoic acid (pABA), NADPH, and an excess of DHFR.

  • Compound Dilution: Prepare a serial dilution of N-Cyclopropylazetidine-3-sulfonamide and comparator compounds (e.g., Sulfamethoxazole) in the assay buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction mixture to wells containing the test compounds or a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding a standardized amount of DHPS enzyme to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Rationale: To determine the compound's effectiveness against whole bacterial cells and to provide a basis for comparison with established antibiotics.

Protocol: The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[9][10]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of N-Cyclopropylazetidine-3-sulfonamide and comparator antibiotics (e.g., Sulfamethoxazole, Sulfadiazine) in a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data (Hypothetical):

CompoundDHPS IC50 (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
N-Cyclopropylazetidine-3-sulfonamide1.5816
Sulfamethoxazole0.848
Sulfadiazine1.2816

Tier 2: Off-Target Selectivity Screening

This tier investigates the potential for N-Cyclopropylazetidine-3-sulfonamide to interact with known off-targets of other sulfonamide drugs.

Carbonic Anhydrase (CA) Inhibition Assay

Rationale: Carbonic anhydrases are a known off-target for some sulfonamide drugs, leading to diuretic and other physiological effects.[11] Assessing inhibition of key CA isoforms (e.g., CA I, CA II, CA IV, CA IX) is crucial.

Protocol: A colorimetric assay utilizing the esterase activity of CAs is a common and reliable method.[12][13] The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenol, which can be monitored at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-SO4, pH 7.4), a solution of the CA isoenzyme, and a freshly prepared solution of pNPA.

  • Compound Dilution: Prepare serial dilutions of N-Cyclopropylazetidine-3-sulfonamide and a known CA inhibitor (e.g., Acetazolamide).

  • Assay Setup: In a 96-well plate, add the assay buffer, CA enzyme, and test compounds or vehicle control.

  • Reaction Initiation: Add the pNPA solution to all wells to start the reaction.

  • Measurement: Measure the increase in absorbance at 405 nm over time.

  • Data Analysis: Calculate the reaction rate and determine the IC50 values.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Some non-antibacterial sulfonamides, like celecoxib, are selective COX-2 inhibitors.[14] It is important to assess whether N-Cyclopropylazetidine-3-sulfonamide shares this activity.

Protocol: A common method measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.[15][16][17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer, solutions of COX-1 and COX-2 enzymes, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Compound Dilution: Prepare serial dilutions of N-Cyclopropylazetidine-3-sulfonamide and a known COX inhibitor (e.g., Celecoxib).

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and test compounds.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition.

Comparative Data (Hypothetical):

CompoundCA I IC50 (µM)CA II IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
N-Cyclopropylazetidine-3-sulfonamide>100>100>100>100
Acetazolamide0.250.012N/AN/A
Hydrochlorothiazide0.300.15N/AN/A
Celecoxib>100>100150.05

Tier 3: Preliminary Safety Assessment

This final tier provides an initial evaluation of the compound's potential for cytotoxicity and cardiac liability.

In Vitro Cytotoxicity Assay

Rationale: To assess the general toxicity of the compound against human cell lines.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[3][18] Alternatively, the lactate dehydrogenase (LDH) release assay can be used to measure membrane integrity.[18][19]

Step-by-Step Methodology (MTT Assay):

  • Cell Culture: Plate a human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-Cyclopropylazetidine-3-sulfonamide for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

hERG Channel Patch-Clamp Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[20] This assay is a regulatory requirement for many new chemical entities.

Protocol: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel activity.[21][22]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration and record hERG currents in response to a specific voltage protocol.

  • Compound Application: Apply N-Cyclopropylazetidine-3-sulfonamide at various concentrations to the cells.

  • Data Acquisition: Record the changes in hERG current amplitude.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Comparative Data (Hypothetical):

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)hERG IC50 (µM)
N-Cyclopropylazetidine-3-sulfonamide>100>100>50
Doxorubicin (Positive Control)0.51.2N/A
Terfenadine (Positive Control)N/AN/A0.05

Conclusion

This guide outlines a systematic and comprehensive approach to investigating the potential cross-reactivity of N-Cyclopropylazetidine-3-sulfonamide. By following this tiered experimental workflow, researchers can generate the necessary data to build a robust selectivity profile for this novel compound. The comparative analysis against established antibacterial and non-antibacterial sulfonamides will provide a clear understanding of its potential advantages and liabilities. The unique structural features of N-Cyclopropylazetidine-3-sulfonamide may indeed offer an improved safety and selectivity profile, and the rigorous experimental evaluation detailed herein is the essential next step in validating its therapeutic potential.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

  • Muntingh, G. L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Orthopaedic Journal, 10(1), 73-77. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • SingleCare. (2022, March 17). List of Sulfonamides: Uses, common brands, and safety information. [Link]

  • Reid, B. G., & Ferreira, E. I. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 361(1), 154–156. [Link]

  • Khan, A., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 11, 749033. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • O'Neill, J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1802–1808. [Link]

  • Methods in Molecular Biology. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. [Link]

  • MSD Manual Professional Edition. (2024, May). Sulfonamides. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • MSD Manual Professional Edition. (2024, May). Sulfonamides. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • GoodRx. (2026, January 12). Popular Sulfa Antibiotics List, Drug Prices and Medication Information. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Schühle, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. [Link]

  • Senturk, M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1335–1342. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Aragen Life Sciences. (n.d.). Comprehensive Toxicology Testing Services. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? [Link]

  • Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]

  • Lonza Bioscience. (n.d.). Skin Cells for Toxicity Testing. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Lifeline Cell Technology. (2025, August 15). New Human Corneal Epithelial Cell Line for in vitro Ocular Toxicity Testing. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Cyclopropylazetidine-3-sulfonamide Hydrochloride

Part 1: Executive Safety Directive N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a specialized research intermediate containing a high-energy azetidine ring and a sulfonamide moiety. Standard "general waste" prot...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a specialized research intermediate containing a high-energy azetidine ring and a sulfonamide moiety. Standard "general waste" protocols are insufficient due to the specific reactivity of the strained ring system and the chemical incompatibility of sulfonamides with common bleaching agents.

Immediate Action Required:

  • Do NOT mix with Bleach: Sulfonamides react with sodium hypochlorite to form N-chlorosulfonamides, which are toxic and unstable.

  • Treat as Acidic/Corrosive: As a hydrochloride salt, aqueous solutions will be acidic (pH < 5).

  • Thermal Sensitivity: The azetidine ring possesses significant strain energy (~25 kcal/mol). Avoid subjecting the solid to unregulated heat or mechanical shock prior to controlled incineration.

Part 2: Functional Group Hazard Analysis (The "Why")

To ensure a self-validating safety system, you must understand the causality behind these protocols. We analyze the molecule by its functional components:

Functional GroupHazard CharacteristicOperational Implication
Azetidine Ring High Ring Strain: The 4-membered nitrogen ring is kinetically stable but thermodynamically unstable.Susceptible to acid-mediated ring-opening decomposition.[1] Waste streams must be kept cool and pH-stable.
Sulfonamide Chemical Incompatibility: Stable under normal conditions but reactive with strong oxidizers/halogens.CRITICAL: Never dispose of down drains treated with bleach. Segregate from strong oxidizers.[2][3]
Hydrochloride Salt Corrosivity: Hydrolysis releases protons (

), lowering pH.
Classify waste as D002 (Corrosive) if pH

2. Use acid-resistant containers (HDPE/Glass).
Cyclopropyl Strain/Metabolism: Adds minor ring strain; potential alkylating agent properties.Treat as a potential mutagen/cytotoxin until tox data proves otherwise.

Part 3: Waste Stream Decision Logic

The following workflow dictates the proper segregation path. This logic prevents cross-contamination and dangerous side reactions.

WasteDisposal Start Waste Generation: N-Cyclopropylazetidine-3-sulfonamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Corrosive SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, Ethyl Acetate) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HalogenBin Halogenated Solvent Waste (If DCM/Chloroform) Organic->HalogenBin Contains Halogens NonHalogenBin Non-Halogenated Waste (If MeOH/EtOAc) Organic->NonHalogenBin No Halogens BleachCheck CRITICAL CHECK: Is Hypochlorite (Bleach) Present? Aqueous->BleachCheck Stop STOP: DO NOT MIX. Risk of Toxic Chloramine Formation. BleachCheck->Stop YES AqBin Aqueous Hazardous Waste (Adjust pH 5-9 if protocol allows) BleachCheck->AqBin NO

Figure 1: Decision tree for segregating azetidine-sulfonamide waste streams. Note the critical stop point regarding hypochlorite incompatibility.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Expired shelf-life material or excess weighing solids.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation).

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Chemical Name: N-Cyclopropylazetidine-3-sulfonamide HCl[4]

    • Hazards: Corrosive (Acidic Solid), Irritant, Potential Sensitizer.

    • RCRA Consideration: If not specifically listed, label as "Hazardous Waste - Solid, Organic, N.O.S. (Not Otherwise Specified)."

  • Disposal Path: Seal container with parafilm. Transfer to High-Temperature Incineration stream.

    • Scientific Rationale: Incineration ensures the complete thermal destruction of the strained azetidine ring and the sulfonamide backbone, preventing environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors from crystallization or reaction workups.

  • Segregation (The "Halogen Rule"):

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Organic Waste .

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate : Dispose in Non-Halogenated Organic Waste .

  • Acidity Management:

    • The HCl salt will acidify the waste stream. Ensure the waste container is compatible with acids (HDPE or glass, never metal).

    • Self-Validating Step: Check the waste container pH periodically. If pH < 2, alert the waste contractor as this triggers the D002 Corrosivity characteristic [1].

Protocol C: Aqueous Waste & Spill Cleanup

Context: Aqueous layers from extractions or bench spills.

  • Spill Management:

    • Do not use bleach.

    • Absorb liquid with vermiculite or sand.[3]

    • If solid, cover with wet paper towels to prevent dust, then scoop into a bag.

    • Wash the surface with a mild soap/water solution, followed by an ethanol wipe.

  • Aqueous Disposal:

    • Collect aqueous rinses in a separate container labeled "Aqueous Waste - Contaminated with Sulfonamides."

    • Do not pour down the drain.[5] While sulfonamides are not always strictly regulated as acute toxins, they are persistent environmental pollutants and can promote antibiotic resistance in water systems [2].

Part 5: Regulatory & Compliance Data

ParameterSpecificationSource/Authority
RCRA Waste Code D002 (if pH

2); otherwise N.O.S.
EPA 40 CFR 261.22 [1]
Combustion Hazard NOx, SOx, HCl fumesStandard Chemical Safety
Incompatibility Hypochlorites (Bleach) , Strong OxidizersFunctional Group Reactivity
Storage Class Corrosive / ToxicPrudent Practices [3]

Final Note on Deactivation: Do not attempt chemical deactivation (e.g., ring-opening the azetidine) in the lab as a disposal method. The reaction exotherm can be unpredictable. Professional incineration is the only validated method for final destruction.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2025). Remediation of sulfonamide antibiotic-containing wastewater. Retrieved from [Link] (Contextual reference on sulfonamide persistence).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. (General Laboratory Safety Standard).

  • BenchChem. (2025).[3] Disposal of Sulfonamide Derivatives.[3] (General class guidance for sulfonamide disposal).[3][5]

Sources

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